2-Amino-4-methoxybenzamide
Description
Properties
IUPAC Name |
2-amino-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXZMHNQECQCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554438 | |
| Record name | 2-Amino-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38487-91-1 | |
| Record name | 2-Amino-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-Amino-4-methoxybenzamide (CAS Number: 38487-91-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methoxybenzamide is an aromatic amine and a benzamide derivative that serves as a valuable building block in synthetic organic chemistry. Its structural features, particularly the presence of an amino group ortho to the carboxamide and a methoxy group at the 4-position, make it a versatile precursor for the synthesis of various heterocyclic compounds, most notably quinazolinones. Derivatives of this compound have garnered significant interest in medicinal chemistry due to their potential biological activities, including anticancer and enzyme inhibitory properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and logical workflows relevant to researchers in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 38487-91-1 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Solid | [3] |
| Density | 1.236 g/cm³ | [4] |
| Boiling Point | 315.1°C at 760 mmHg | [4] |
| Flash Point | 169.7°C | [4] |
| Refractive Index | 1.601 | [4] |
| InChI Key | FNXZMHNQECQCNX-UHFFFAOYSA-N | [3] |
| SMILES | COC1=CC(=C(C=C1)C(=O)N)N | [3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive, unified spectral dataset is not available in the public domain, the following table summarizes typical observations for related benzamide structures and provides a basis for experimental verification.
| Spectroscopy | Observed Features |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and amine/amide protons. |
| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon, and the methoxy carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), C-O stretching (methoxy), and aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-methoxy-2-nitrobenzamide.
Experimental Protocol:
-
Reaction Setup: A suspension of 4-methoxy-2-nitrobenzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a suitable reaction vessel.
-
Catalyst Addition: Raney Nickel (4.0 g) is added to the suspension as the catalyst for hydrogenation.
-
Hydrogenation: The reaction mixture is hydrogenated at room temperature under a pressure of 50 psi for two days.
-
Work-up:
-
The catalyst is removed by filtration and washed with dimethylformamide (DMF).
-
The solvent is evaporated under reduced pressure to yield the final product.
-
-
Yield: This method typically results in a high yield of this compound (5.6 g, 95%).[5]
Synthesis of this compound.
Synthesis of Quinazolinone Derivatives
This compound is a key intermediate in the synthesis of quinazolinone derivatives, which are of interest for their biological activities. A general protocol for the synthesis of 7-methoxy-2-phenylquinazolin-4(3H)-one is described below.
Experimental Protocol:
-
Reactants: this compound and benzyl alcohol are used as the starting materials.
-
Reaction Conditions: The reaction is carried out in the presence of a tert-butoxide base (e.g., tert-BuONa) under an oxygen atmosphere at 120°C.
-
Outcome: This metal-free oxidative cyclization yields 7-methoxy-2-phenylquinazolin-4(3H)-one.
Synthesis of a quinazolinone derivative.
Biological Activity and Potential Applications
While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities.
Anticancer Activity and Hedgehog Signaling Pathway Inhibition
Derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[6] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in several cancers.[7][8] The Smoothened (SMO) receptor is a key component of this pathway and a major target for inhibitors.[9] Although direct inhibition by this compound has not been reported, its derivatives have shown potent inhibition of the Hh pathway, suggesting its scaffold is a valuable starting point for the design of new anticancer agents.
Hedgehog signaling pathway and inhibition by benzamide derivatives.
Antioxidant Activity
Aromatic amines and phenolic compounds are often investigated for their antioxidant properties. The potential antioxidant activity of this compound can be evaluated using standard in vitro assays such as the DPPH radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][11]
-
Reagent Preparation:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Test compound solutions of this compound are prepared at various concentrations.
-
A positive control (e.g., ascorbic acid or Trolox) is also prepared.
-
-
Assay Procedure (96-well plate format):
-
Add a defined volume of the test compound or standard to the wells.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
Cytotoxicity Assessment
To evaluate the potential of this compound or its derivatives as anticancer agents, it is essential to assess their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[5][12]
-
Procedure (96-well plate format):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Logical Workflow for Drug Discovery
The exploration of this compound and its derivatives in a drug discovery context follows a logical workflow, from initial screening to lead optimization.
General workflow for small molecule drug discovery.
Conclusion
This compound is a fundamentally important building block in organic synthesis, providing access to a range of heterocyclic compounds with potential therapeutic applications. While the direct biological activity of this compound is not extensively documented, its derivatives, particularly quinazolinones, have shown significant promise as inhibitors of key signaling pathways in cancer, such as the Hedgehog pathway. This technical guide provides researchers and drug development professionals with a consolidated resource of its chemical properties, synthetic methodologies, and protocols for biological evaluation, thereby facilitating its use in the design and discovery of novel therapeutic agents. Further research into the direct biological effects of this compound and the expansion of its derivative library will continue to be a valuable endeavor in medicinal chemistry.
Safety Information
This compound is classified with the GHS07 pictogram and has the following hazard statements: H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[3] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area. For research use only. Not for human or veterinary use.[1]
References
- 1. scbt.com [scbt.com]
- 2. hzocean.lookchem.com [hzocean.lookchem.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. molbase.com [molbase.com]
- 5. atcc.org [atcc.org]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 9. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
2-Amino-4-methoxybenzamide molecular weight and formula
An in-depth analysis of 2-Amino-4-methoxybenzamide reveals its fundamental chemical properties. This technical guide provides researchers, scientists, and drug development professionals with core data on its molecular formula and weight.
Physicochemical Data Summary
The essential quantitative data for this compound is presented below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 166.18 g/mol | [2] |
| Exact Mass | 166.074 g/mol | [1] |
Compound Identification
The relationship between the compound's name and its primary molecular identifiers is illustrated in the following diagram. This visualization clarifies the direct correlation between the chemical name, its elemental composition (formula), and its calculated mass (molecular weight).
Experimental Protocols
This document serves as a foundational guide. Detailed experimental protocols for techniques such as mass spectrometry or elemental analysis, which are used to confirm molecular weight and formula, would be specific to the instrumentation and methodologies employed in a given laboratory. Researchers should refer to standard analytical chemistry texts and instrument manuals for detailed procedures.
References
2-Amino-4-methoxybenzamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-4-methoxybenzamide, a valuable building block in medicinal chemistry and a potential modulator of critical signaling pathways. This document consolidates available data on its characteristics, synthesis, and biological relevance to support its application in research and drug discovery.
Chemical and Physical Properties
This compound, with the CAS number 38487-91-1, is a substituted benzamide derivative. Its core structure consists of a benzene ring substituted with an amino group at position 2, a methoxy group at position 4, and a carboxamide group at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 38487-91-1 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 154.0-161.0 °C (for the related isomer 3-Amino-4-methoxybenzamide) | [3] |
| Boiling Point | 315.1 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.236 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol; sparingly soluble in water.[4] | N/A |
| pKa | Data not available | N/A |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Technique | Predicted Data/Data from Related Compounds |
| ¹H NMR | Aromatic protons are expected in the range of δ 6.0-8.0 ppm. The methoxy group protons would appear as a singlet around δ 3.8 ppm. The amino and amide protons would likely appear as broad singlets. For ortho-substituted N-methoxy-N-methyl benzamides, broad humps for N-methoxy and N-methyl groups have been observed at room temperature due to the presence of rotamers. |
| ¹³C NMR | The carbonyl carbon of the amide is expected around δ 170 ppm. Aromatic carbons would appear in the range of δ 100-160 ppm. The methoxy carbon would be observed around δ 55 ppm.[5][6] |
| FT-IR (cm⁻¹) | N-H stretching of the primary amine and amide would be observed around 3400-3100 cm⁻¹. The C=O stretching of the amide would appear around 1660-1575 cm⁻¹. The C-O-C stretching of the methoxy group would be in the 1100 cm⁻¹ region.[7] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 166. Fragmentation may involve the loss of the amide group (NH₂) or the methoxy group (OCH₃).[8] |
Experimental Protocols
A common synthetic route to this compound involves the reduction of a nitro group precursor.
Experimental Protocol: Hydrogenation of 4-methoxy-2-nitro-benzamide
-
Materials: 4-methoxy-2-nitro-benzamide, Ethanol (EtOH), Raney-Ni catalyst, Dimethylformamide (DMF).
-
Procedure:
-
A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a hydrogenation vessel.
-
Raney-Ni (4.0 g) is added to the suspension as a catalyst.
-
The mixture is hydrogenated for two days at room temperature under a pressure of 50 psi.
-
After the reaction is complete, the catalyst is removed by filtration and washed with DMF.
-
The solvent from the filtrate is evaporated under reduced pressure to yield the product.
-
-
Expected Yield: 5.6 g (95%).
Derivatives of 2-methoxybenzamide have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[9][10][11] A Gli-luciferase reporter assay is a standard method to screen for and characterize such inhibitors.[12][13][14]
Experimental Protocol: Gli-Luciferase Reporter Assay [12][14]
-
Cell Line: NIH/3T3 cells stably or transiently transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control plasmid.
-
Materials: Transfected NIH/3T3 cells, cell culture medium, test compound (this compound or its derivatives), Hedgehog pathway agonist (e.g., SAG), Dual-Luciferase Reporter Assay System, luminometer.
-
Procedure:
-
Cell Seeding: Seed the transfected NIH/3T3 cells into a 96-well plate at an appropriate density and incubate until they reach confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pathway Activation: Add a Hedgehog pathway agonist (e.g., 100 nM SAG) to all wells except for the unstimulated control. Incubate for 24-48 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated, agonist-stimulated control to determine the inhibitory effect of the compound.
-
Biological Activity and Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is implicated in the pathogenesis of several cancers when aberrantly activated.[9][15] The transmembrane protein Smoothened (Smo) is a key component of this pathway.[9][10] In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. Ligand binding to Ptch relieves this inhibition, leading to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[9]
Derivatives of 2-methoxybenzamide have been shown to act as antagonists of the Smoothened receptor, thereby inhibiting the Hedgehog signaling pathway.[9][10][11] This makes this compound a compound of interest for the development of anti-cancer therapeutics.
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by Smoothened antagonists like 2-methoxybenzamide derivatives.
Caption: Hedgehog signaling pathway activation and inhibition by 2-methoxybenzamide derivatives.
The following diagram outlines the logical workflow from the synthesis of this compound to its evaluation as a Hedgehog pathway inhibitor.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Amino-4-methoxybenzamide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 3-Amino-4-methoxybenzamide(17481-27-5) 13C NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino acids [medizin.uni-muenster.de]
- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
An In-Depth Technical Guide to the Synthesis of 2-Amino-4-methoxybenzamide from 4-methoxy-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methoxybenzamide, a key intermediate in pharmaceutical development, from 4-methoxy-2-nitrobenzamide. The core of this document focuses on the selective reduction of the aromatic nitro group, a critical transformation in organic synthesis. This guide details and compares three primary methodologies: catalytic hydrogenation using Raney® Nickel, and chemical reductions employing Iron in acidic media (Fe/HCl) and Tin(II) Chloride (SnCl₂). For each method, detailed experimental protocols, comparative quantitative data, and product characterization are presented. The information is structured to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic route for their specific needs, considering factors such as yield, purity, scalability, and safety.
Introduction
This compound is a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical ingredients. Its structure, featuring a primary aromatic amine and an amide functional group, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development. The most common and direct route to this compound involves the selective reduction of the nitro group of its precursor, 4-methoxy-2-nitrobenzamide. The challenge in this synthesis lies in achieving high chemoselectivity, reducing the nitro group without affecting the amide and methoxy functionalities. This guide provides an in-depth analysis of three well-established and effective methods for this transformation.
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction method is critical and depends on various factors including available equipment, scale of the reaction, desired purity, and cost. Below is a comparative summary of the three methodologies discussed in this guide.
| Method | Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | 4-methoxy-2-nitrobenzamide, Raney®-Ni, Ethanol, H₂ gas | ~95%[1] | Room temperature, 50 psi H₂ | High yield, clean reaction, mild conditions | Requires specialized hydrogenation equipment, potential catalyst handling precautions |
| Iron/Acid Reduction | 4-methoxy-2-nitrobenzamide, Iron powder, HCl, Ethanol | High (typically >80%) | Reflux | Inexpensive reagents, robust and reliable | Requires acidic conditions, work-up can be tedious due to iron salts |
| Tin(II) Chloride Reduction | 4-methoxy-2-nitrobenzamide, SnCl₂·2H₂O, Ethanol | High (typically >80%) | Reflux | Mild reducing agent, good for sensitive substrates | Stoichiometric amounts of tin salts required, work-up can be complicated by the precipitation of tin hydroxides |
Experimental Protocols
Method 1: Catalytic Hydrogenation with Raney® Nickel
This method offers a high-yield and clean synthesis of this compound under relatively mild conditions.
3.1.1. Materials
-
4-methoxy-2-nitrobenzamide (6.9 g, 35.1 mmol)
-
Raney®-Nickel (4.0 g, slurry in water)
-
Ethanol (200 ml)
-
Dimethylformamide (DMF) for washing
-
Hydrogenation apparatus (e.g., Parr shaker)
3.1.2. Procedure
-
A suspension of 4-methoxy-2-nitrobenzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a suitable hydrogenation vessel.[1]
-
The Raney®-Nickel catalyst (4.0 g) is carefully added to the suspension.[1]
-
The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 50 psi.[1]
-
The reaction mixture is agitated at room temperature for two days.[1]
-
Upon completion of the reaction (monitored by TLC or LC-MS), the hydrogen pressure is released, and the vessel is purged with nitrogen.
-
The catalyst is removed by filtration through a pad of Celite® and washed with DMF.[1]
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
3.1.3. Expected Yield
-
5.6 g (95%)[1]
Method 2: Reduction with Iron and Hydrochloric Acid (Fe/HCl)
This classical method is a cost-effective and robust option for the reduction of aromatic nitro compounds.
3.2.1. Materials
-
4-methoxy-2-nitrobenzamide
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate or other suitable extraction solvent
3.2.2. Procedure
-
To a solution of 4-methoxy-2-nitrobenzamide in a mixture of ethanol and water, add iron powder.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing with vigorous stirring for several hours until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of Celite® to remove the iron salts, washing the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization.
Method 3: Reduction with Tin(II) Chloride (SnCl₂)
The use of stannous chloride provides a milder alternative for the reduction of nitro groups and is often employed when other sensitive functional groups are present.
3.3.1. Materials
-
4-methoxy-2-nitrobenzamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate or other suitable extraction solvent
3.3.2. Procedure
-
Dissolve 4-methoxy-2-nitrobenzamide in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Basify the mixture with a cold, concentrated sodium hydroxide solution until a pH of >12 is reached to dissolve the tin hydroxides.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.
-
Purify the crude product by recrystallization.
Product Characterization
4-methoxy-2-nitrobenzamide (Starting Material)
-
Appearance: Typically a solid.
-
Molecular Formula: C₈H₈N₂O₄
-
Molecular Weight: 196.16 g/mol
-
¹H NMR (CDCl₃, ppm): A multiplet at 7.49–7.53 ppm (aromatic protons) and a doublet of doublets at 7.15 ppm (J = 2.8, 8.4 Hz, aromatic proton). A broad signal at 5.80 ppm is characteristic of the amide protons (-CONH₂).[2]
This compound (Product)
-
Appearance: Solid.
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol [1]
-
¹H NMR (Predicted): Signals corresponding to the aromatic protons, the amino group protons, the amide protons, and the methoxy group protons are expected. The aromatic protons are expected to be in the range of 6.0-7.5 ppm. The methoxy protons should appear as a singlet around 3.8 ppm. The amino and amide protons will appear as broad singlets.
-
¹³C NMR (Predicted): Signals for the eight carbon atoms are expected, including those of the aromatic ring, the carbonyl group, and the methoxy group.
Visualized Workflows and Pathways
The following diagrams illustrate the general synthetic pathway and the experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 4-methoxy-2-nitrobenzamide can be effectively achieved through several reliable methods. Catalytic hydrogenation with Raney® Nickel stands out for its high yield and clean reaction profile, making it an excellent choice for laboratories equipped for hydrogenation. For its part, the reduction with iron in acidic medium is a cost-effective and robust alternative, well-suited for large-scale synthesis, although the work-up can be more demanding. The use of tin(II) chloride offers a milder reduction, which can be advantageous for substrates with other sensitive functional groups. The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, and available resources. This guide provides the necessary technical details to aid researchers in making an informed decision for their synthetic endeavors.
References
An In-depth Technical Guide to 2-Amino-4-methoxybenzamide: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of 2-amino-4-methoxybenzamide. This core scaffold serves as a versatile building block in medicinal chemistry, leading to the development of novel compounds with a range of pharmacological activities, including anticancer and antimicrobial properties. This document details synthetic methodologies, summarizes key biological data, and outlines the signaling pathways implicated in the action of these compounds.
Core Structure and Physicochemical Properties
This compound is a substituted benzamide featuring an amino group at the 2-position and a methoxy group at the 4-position of the benzene ring.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| CAS Number | 38487-91-1 |
| Appearance | Solid |
| InChI Key | FNXZMHNQECQCNX-UHFFFAOYSA-N |
Synthesis of this compound and its Derivatives
The parent compound, this compound, can be synthesized through the hydrogenation of 4-methoxy-2-nitrobenzamide.
General Synthesis of this compound
A common method involves the reduction of the corresponding nitro compound.
Experimental Protocol:
A suspension of 4-methoxy-2-nitro-benzamide (35.1 mmol) in ethanol (200 ml) is hydrogenated in the presence of Raney-Ni (4.0 g) for 48 hours at room temperature under 50 psi of hydrogen pressure. Following the reaction, the catalyst is removed by filtration and washed with DMF. The solvent is then evaporated under reduced pressure to yield this compound.
Synthesis of Quinazolinone Derivatives
A primary class of derivatives synthesized from 2-aminobenzamides are quinazolin-4(3H)-ones. These are typically formed through condensation reactions with aldehydes or carboxylic acids. While many studies utilize the parent 2-aminobenzamide, the methodology is directly applicable to its 4-methoxy substituted analog.
Experimental Protocol for Aldehyde Condensation:
2-Aminobenzamide (1 mmol) and a selected aldehyde (1.2 mmol) are dissolved in dimethyl sulfoxide (5 mL). The mixture is heated to 100-120°C in an open flask for a designated time. Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water, then collected by filtration and purified by recrystallization.
Biological Activities and Therapeutic Potential
Derivatives of this compound and its close analogs have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
While the direct derivatives of this compound are yet to be extensively explored as Hedgehog (Hh) pathway inhibitors, closely related 2-methoxybenzamide derivatives have demonstrated potent activity. The Hh signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in several cancers.[1] The core mechanism involves the binding of Hh ligands to the Patched (PTCH) receptor, which alleviates its inhibition of the Smoothened (SMO) receptor, leading to the activation of Gli transcription factors and subsequent gene expression.[1]
A study on 2-methoxybenzamide derivatives identified potent inhibitors of the Hedgehog signaling pathway.[1] Compound 21 from this study showed a nanomolar IC₅₀ value and was found to prevent the translocation of the SMO protein.[1]
| Compound | R | IC₅₀ (µM) in Gli-luc Reporter Assay |
| 10 | H | 0.17 |
| 11 | 4-F | 0.15 |
| 12 | 4-Cl | 0.13 |
| 13 | 4-Br | 0.11 |
| 14 | 4-CH₃ | 0.16 |
| 15 | 4-OCH₃ | 0.19 |
| 16 | 3-F | 0.14 |
| 17 | H | 0.12 |
| 18 | 4-F | 0.09 |
| 19 | 4-Cl | 0.07 |
| 20 | 4-Br | 0.05 |
| 21 | 4-CH₃ | 0.03 |
| 22 | 4-OCH₃ | 0.06 |
| 23 | 3-F | 0.08 |
| Vismodegib | - | 0.04 |
Data extracted from a study on 2-methoxybenzamide derivatives, which are positional isomers of the title compound's potential derivatives.[1]
Experimental Protocol for Gli-luciferase Reporter Assay:
NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter are seeded in 96-well plates. After 24 hours, cells are treated with varying concentrations of test compounds and a Hedgehog agonist (e.g., Shh-conditioned medium). Following a 48-hour incubation, luciferase activity is measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated and normalized to the vehicle control. IC₅₀ values are determined from the dose-response curves.[1]
Quinazolin-4(3H)-ones synthesized from 2-aminobenzamide have demonstrated significant cytotoxic effects against leukemia cell lines. This suggests that 7-methoxyquinazolin-4(3H)-ones derived from this compound would be promising candidates for anticancer drug development.
| Compound | R Group | IC₅₀ (µM) vs. Jurkat cells | IC₅₀ (µM) vs. NB4 cells |
| 6 | 4-chlorophenyl | 5.2 | 10.1 |
| 17 | 3,4,5-trimethoxyphenyl | 4.8 | 4.2 |
Data is for 2-substituted quinazolin-4(3H)-ones derived from 2-aminobenzamide.
Experimental Protocol for Cell Viability Assay:
Jurkat (T-cell ALL) and NB4 (APL) cells are seeded in 96-well plates at a density of 2 × 10⁴ cells per well. The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.8 to 50 µM) for 72 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the IC₅₀ values are calculated from the resulting dose-response curves.
Antimicrobial Activity
Derivatives of 2-aminobenzamide have also been investigated for their antimicrobial properties. A series of 2-aminobenzamide derivatives were synthesized and tested against various bacterial and fungal strains.
| Compound | R Group | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. S. aureus |
| 1 | 4-fluorophenyl | 125 | 250 |
| 2 | 4-chlorophenyl | 125 | 250 |
| 4 | 3,4-dimethoxyphenyl | 62.5 | 125 |
| 5 | 4-nitrophenyl | 31.25 | 62.5 |
| 7 | 4-methylphenyl | 250 | 500 |
| Clotrimazole | - | 62.5 | - |
| Ampicillin | - | - | 125 |
Data is for N-substituted-2-aminobenzamides.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:
The MIC is determined using the microbroth dilution method in 96-well microtiter plates. A stock solution of each compound is prepared in DMSO. Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental and Logical Workflows
The development of novel derivatives from this compound follows a structured workflow from synthesis to biological evaluation.
Conclusion and Future Directions
This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. The existing research on its close analogs strongly suggests that its derivatives, particularly quinazolinones and related heterocyclic systems, are likely to exhibit potent anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Further investigation into their mechanisms of action, including the modulation of specific signaling pathways, will be crucial for the advancement of these compounds into preclinical and clinical development. The exploration of this chemical space holds considerable promise for the discovery of next-generation therapeutics.
References
Spectroscopic Profile of 2-Amino-4-methoxybenzamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-4-methoxybenzamide (C₈H₁₀N₂O₂; Molecular Weight: 166.18 g/mol ).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization. The guide encompasses predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. This data is crucial for the identification and structural elucidation of the compound.
Table 1: Predicted ¹H NMR Data
(Predicted for a 400 MHz spectrometer in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.78 | d | 1H | Ar-H (H6) |
| 6.28 | dd | 1H | Ar-H (H5) |
| 6.18 | d | 1H | Ar-H (H3) |
| 5.60 (broad s) | 2H | -NH₂ (amide) | |
| 4.40 (broad s) | 2H | -NH₂ (aromatic amine) | |
| 3.79 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data
(Predicted for a 100 MHz spectrometer in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 171.5 | C=O (amide) |
| 164.0 | C4 (Ar-C-OCH₃) |
| 152.0 | C2 (Ar-C-NH₂) |
| 132.5 | C6 (Ar-CH) |
| 112.0 | C1 (Ar-C-C=O) |
| 105.0 | C5 (Ar-CH) |
| 98.0 | C3 (Ar-CH) |
| 55.5 | -OCH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H Stretch (aromatic and amide NH₂) |
| 3050-3000 | Medium | C-H Stretch (aromatic) |
| 2950-2850 | Medium | C-H Stretch (methyl) |
| 1660 | Strong | C=O Stretch (amide I) |
| 1620 | Strong | N-H Bend (amide II) |
| 1600, 1500 | Medium | C=C Stretch (aromatic ring) |
| 1250 | Strong | C-O Stretch (aryl ether) |
| 1150 | Medium | C-N Stretch (aromatic amine) |
Table 4: Predicted Mass Spectrometry Data
(Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 166 | 100 | [M]⁺ (Molecular Ion) |
| 150 | 60 | [M - NH₂]⁺ |
| 149 | 40 | [M - NH₃]⁺ |
| 135 | 80 | [M - OCH₃]⁺ |
| 122 | 50 | [M - C(=O)NH₂]⁺ |
| 107 | 30 | [M - OCH₃ - CO]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Actual parameters may need to be optimized based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[2] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a typical relaxation delay of 1-5 seconds. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.[4] For the KBr pellet method, a small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.[4] This mixture is then compressed in a die under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[5]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are obtained by introducing a small amount of the volatile sample into the ion source of the mass spectrometer. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to facilitate further research and development involving this compound.
References
A Technical Guide to the Solubility of 2-Amino-4-methoxybenzamide
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. This guide provides an in-depth analysis of the predicted solubility of 2-Amino-4-methoxybenzamide in various solvents, a detailed experimental protocol for quantitative determination, and a logical workflow for solubility assessment.
Theoretical Solubility Profile of this compound
The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar functional groups on a benzene ring. The primary amide (-CONH2), amino (-NH2), and methoxy (-OCH3) groups introduce polarity and the capacity for hydrogen bonding, while the aromatic ring contributes to its non-polar character.
The principle of "like dissolves like" is the foundation for predicting solubility.[1] Polar solvents will more readily dissolve polar solutes, and non-polar solvents are better for non-polar solutes.
Key Structural Features Influencing Solubility:
-
Primary Amide (-CONH2): This group is polar and can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.[2]
-
Amino (-NH2): The amino group is also polar and can form hydrogen bonds, contributing to solubility in polar solvents.
-
Methoxy (-OCH3): The ether linkage in the methoxy group can act as a hydrogen bond acceptor, which can slightly increase solubility in polar protic solvents.
-
Benzene Ring: The aromatic ring is non-polar and hydrophobic, which will favor solubility in non-polar or moderately polar organic solvents.
Based on these structural characteristics, a qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The presence of hydrogen bonding groups (-NH2, -CONH2) is countered by the hydrophobic benzene ring. |
| Methanol | Moderate to High | The alkyl group is small, and the hydroxyl group can effectively hydrogen bond with the solute. | |
| Ethanol | Moderate | Similar to methanol, but the larger alkyl chain slightly reduces its polarity. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A highly polar solvent capable of strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, it is a highly polar solvent that can effectively solvate the polar groups of the molecule. | |
| Acetone | Moderate | Less polar than DMSO and DMF, but the carbonyl group can act as a hydrogen bond acceptor. | |
| Non-Polar | Toluene | Low to Moderate | The aromatic nature of toluene may provide some favorable interactions with the benzene ring of the solute. |
| Hexane | Low | As a non-polar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups. | |
| Dichloromethane | Low to Moderate | A weakly polar solvent that may offer some solubility due to dipole-dipole interactions. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology for the gravimetric determination of the solubility of this compound.
Gravimetric Solubility Determination Protocol
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solid by evaporating the solvent.[3]
Materials and Equipment:
-
This compound (solid)
-
Selected solvent
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm)
-
Pre-weighed evaporation dishes
-
Oven or vacuum oven
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved micro-particles. Record the exact volume of the filtered solution.
-
Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (L)
Logical Workflow for Solubility Assessment
The process of determining the solubility of a novel compound can be systematically approached. The following diagram illustrates a logical workflow for such an assessment.
Caption: Logical workflow for solubility assessment of a new chemical entity.
This comprehensive guide provides a theoretical and practical framework for understanding and determining the solubility of this compound. By combining predictive analysis with a robust experimental protocol, researchers can efficiently characterize this compound for its intended applications.
References
Commercial 2-Amino-4-methoxybenzamide: A Technical Guide to Purity and Quality Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications of commercial-grade 2-Amino-4-methoxybenzamide (CAS No: 38487-91-1). Intended for professionals in research and drug development, this document outlines common analytical methods for quality control and presents available data on commercial purity. Due to the nature of its typical sale as a research chemical, detailed public information on purity specifications can be limited; however, this guide consolidates available information and presents standardized methodologies for its assessment.
Chemical Identity
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 38487-91-1 |
| Molecular Formula | C₈H₁₀N₂O₂[1][2][3][4] |
| Molecular Weight | 166.18 g/mol [2][3][4][5] |
| InChI Key | FNXZMHNQECQCNX-UHFFFAOYSA-N[5] |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)N)N[4] |
Purity and Impurity Profile
Commercial this compound is typically available for research purposes, and as such, comprehensive batch-specific certificates of analysis are not always publicly available. Some suppliers may provide products "as-is" without extensive analytical data, placing the responsibility of confirming identity and purity on the end-user.[2] However, some suppliers indicate typical purity levels.
| Supplier/Source | Reported Purity |
| 2a biotech | 96%+[1] |
| CymitQuimica | 98%[6] |
Common impurities in this compound could arise from the synthetic route, including starting materials, by-products, and residual solvents. Potential impurities may include isomers (e.g., 4-amino-2-methoxybenzamide), related benzamide derivatives, or precursors from synthesis.
Analytical Methods for Quality Control
A multi-technique approach is essential for the comprehensive quality control of this compound. The following are key analytical methods employed for its characterization and purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and quantifying impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically near its λmax).
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Analysis: The retention time of the main peak is used for identification, and the peak area percentage is used to determine purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR are typically performed.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is common for LC-MS.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.
-
Analysis: The absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups, such as N-H, C=O, and C-O bonds.
Visualizations
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of a commercial chemical like this compound.
Caption: A typical quality control workflow for commercial chemicals.
Chemical Structure and Potential Impurities
This diagram shows the structure of this compound and a potential isomeric impurity.
Caption: Structure of this compound and a potential impurity.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Amino-4-methoxybenzamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the known and potential biological activities of the chemical compound 2-Amino-4-methoxybenzamide. While direct biological data for this specific molecule is limited in publicly available research, extensive studies on its derivatives strongly suggest significant potential in the fields of oncology and immunology. This document summarizes the existing evidence, focusing on the anticancer and anti-inflammatory properties of its closely related analogues, and provides detailed experimental methodologies to facilitate further investigation into the therapeutic promise of this compound itself.
Core Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| CAS Number | 38487-91-1 |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)N)N |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the hydrogenation of 4-methoxy-2-nitrobenzamide.
Experimental Protocol: Synthesis via Hydrogenation
Materials:
-
4-methoxy-2-nitrobenzamide
-
Ethanol (EtOH)
-
Raney-Nickel (Raney-Ni) catalyst
-
Dimethylformamide (DMF)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A suspension of 4-methoxy-2-nitrobenzamide (e.g., 6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a suitable hydrogenation vessel.
-
Raney-Ni catalyst (e.g., 4.0 g) is carefully added to the suspension.
-
The vessel is placed under a hydrogen atmosphere at a pressure of 50 psi.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
Upon completion of the reaction, the catalyst is removed by filtration and washed with DMF.
-
The solvent from the combined filtrate and washings is evaporated under reduced pressure to yield this compound.
A representative synthesis yielded 5.6 g of the product, corresponding to a 95% yield.
Potential Anticancer Activity
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in cell growth, differentiation, and tissue patterning. Its aberrant activation is implicated in the development and progression of various cancers. The canonical pathway involves the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH1) receptor, which alleviates the inhibition of the Smoothened (SMO) receptor. This leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.
Caption: The Hedgehog signaling pathway and its inhibition by 2-methoxybenzamide derivatives.
Quantitative Anticancer Data for 2-Methoxybenzamide Derivatives
The following table summarizes the in vitro anticancer activity of various derivatives of 2-methoxybenzamide, highlighting their potency in inhibiting the Hedgehog pathway and their cytotoxicity against different cancer cell lines.
| Compound ID | Target/Assay | Cell Line | IC₅₀ (µM) |
| Derivative 1 | Hedgehog Pathway (Gli-Luciferase Reporter Assay) | NIH3T3-Gli-Luc | 0.03 |
| Derivative 2 | Hedgehog Pathway (Gli-Luciferase Reporter Assay) | NIH3T3-Gli-Luc | 0.12 |
| Derivative 3 | Cytotoxicity | Vismodegib-resistant Daoy | Not specified, but showed better antiproliferative activity than vismodegib |
| N-(1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamide derivative | Cytotoxicity | MCF-7 | 3.1 |
Note: The data presented is for derivatives of this compound and not the parent compound itself.
Experimental Protocol: In Vitro Anticancer Activity Assessment
A general workflow for assessing the anticancer activity of a compound like this compound is outlined below.
Caption: General experimental workflow for in vitro anticancer activity assessment.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Principle: This assay utilizes a cell line (e.g., NIH3T3) that has been stably transfected with a Gli-responsive luciferase reporter construct. Inhibition of the Hedgehog pathway leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.
Procedure:
-
Seed the NIH3T3-Gli-Luc reporter cells in a 96-well plate.
-
Treat the cells with a Hedgehog pathway agonist (e.g., Shh ligand or a small molecule agonist like SAG) in the presence of varying concentrations of this compound or a vehicle control.
-
Incubate the plate for 24-48 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of luciferase activity relative to the agonist-only control and determine the IC₅₀ value.
Potential Anti-inflammatory Activity
Derivatives of this compound have also shown promise as anti-inflammatory agents. A common in vitro assay to evaluate anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Anti-inflammatory Data for Related Compounds
The following table presents data on the inhibition of nitric oxide production by compounds related to this compound.
| Compound Type | Cell Line | Assay | IC₅₀ (µg/mL) |
| Thai Medicinal Plant Extracts | RAW 264.7 | Nitric Oxide Inhibition | 9.70 - 13.56 |
Note: This data is for extracts containing various compounds and serves as an example of the assay's application.
Experimental Protocol: Nitric Oxide Inhibition Assay
Principle: Macrophages (e.g., RAW 264.7 cell line) produce nitric oxide upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.
Conclusion and Future Directions
While direct evidence of the biological activities of this compound is currently limited, the substantial body of research on its derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The recurring theme of Hedgehog pathway inhibition among 2-methoxybenzamide analogues points to a promising avenue for anticancer drug discovery. Similarly, the anti-inflammatory potential demonstrated by related compounds warrants further exploration.
Future research should focus on the direct evaluation of this compound in a battery of in vitro and in vivo assays to quantify its anticancer and anti-inflammatory efficacy. The experimental protocols detailed in this guide provide a solid foundation for such investigations. Elucidating the precise molecular targets and mechanisms of action will be crucial in unlocking the full therapeutic potential of this compound and its future derivatives.
2-Amino-4-methoxybenzamide: A Versatile Precursor for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methoxybenzamide is a valuable and versatile starting material in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxamide moiety on a substituted benzene ring, allows for a diverse range of cyclization reactions. This technical guide provides a comprehensive overview of the utility of this compound as a precursor for the synthesis of medicinally relevant heterocyclic compounds. This document details the synthesis of the precursor itself and its subsequent application in the formation of quinazolinones and other key heterocyclic systems. Experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its practical application in a research and development setting.
Synthesis of the Precursor: this compound
The efficient synthesis of this compound is crucial for its utility as a building block. A common and high-yielding method involves the reduction of the corresponding nitro compound, 4-methoxy-2-nitrobenzamide.
Experimental Protocol: Synthesis of this compound[1]
A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is subjected to hydrogenation with Raney-Ni (4.0 g) for two days at room temperature under a pressure of 50 psi. Following the reaction, the catalyst is removed by filtration and washed with DMF. The solvent is then evaporated under reduced pressure to yield the final product.
| Starting Material | Reagents | Solvent | Conditions | Yield |
| 4-methoxy-2-nitro-benzamide | Raney-Ni, H₂ | Ethanol, DMF | Room temperature, 50 psi, 48 hours | 95% |
Synthesis of Quinazolin-4(3H)-ones
A prominent application of this compound is in the synthesis of quinazolin-4(3H)-ones, a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The synthesis is typically achieved through the cyclocondensation of this compound with various aldehydes.
A general workflow for this synthesis is depicted below:
Figure 1. General workflow for the synthesis of quinazolin-4(3H)-ones.
Experimental Protocol: General Synthesis of 2-Substituted-7-methoxyquinazolin-4(3H)-ones
To a solution of this compound (1 mmol) in acetic acid (4 mL), an aldehyde (1.1 mmol) is added.[2] The reaction mixture is stirred at room temperature for 30 minutes to form the dihydroquinazolinone intermediate. The mixture is then heated to 60°C for 1.5 hours. After completion, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water and a mixture of ethyl acetate and petroleum ether (1:5), and then dried to afford the desired quinazolinone product.
The following table summarizes the synthesis of various 2-substituted-7-methoxyquinazolin-4(3H)-ones from this compound and different aldehydes.
| Aldehyde | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | 7-Methoxy-2-phenylquinazolin-4(3H)-one | 1.5 | 60 | 93 |
| 4-Bromobenzaldehyde | 2-(4-Bromophenyl)-7-methoxyquinazolin-4(3H)-one | 1.5 | 60 | 95 |
| 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)-7-methoxyquinazolin-4(3H)-one | 1.5 | 60 | 95 |
| 2-(Trifluoromethyl)benzaldehyde | 7-Methoxy-2-(2-(trifluoromethyl)phenyl)quinazolin-4(3H)-one | 1.5 | 60 | 81 |
| 4-Methylbenzaldehyde | 7-Methoxy-2-(p-tolyl)quinazolin-4(3H)-one | 1.5 | 60 | 87 |
Data compiled from studies on 2-amino-N-methoxybenzamides, which follow a similar reaction pathway.[2]
Synthesis of 1,4-Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[3] While direct synthesis from this compound is less commonly reported, a plausible synthetic route can be extrapolated from established methods using analogous 2-aminobenzophenone precursors.[3] The general strategy involves the reaction of a 2-amino-aryl ketone with an α-amino acid or its derivative. A hypothetical pathway starting from this compound would first require its conversion to a 2-amino-4-methoxybenzophenone derivative.
The logical relationship for a potential synthesis of a 1,4-benzodiazepine derivative is outlined below:
Figure 2. Plausible pathway for the synthesis of 1,4-benzodiazepine derivatives.
Experimental Protocol: Conceptual Synthesis of a 7-Methoxy-1,4-benzodiazepin-5-one
Step 1: Synthesis of 2-Amino-4-methoxybenzophenone. This key intermediate can be conceptually synthesized via the reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide. This would be followed by hydrolysis to yield the benzophenone.
Step 2: Condensation and Cyclization. The resulting 2-amino-4-methoxybenzophenone could then be reacted with an α-amino acid ester, such as glycine ethyl ester hydrochloride, in the presence of a base like pyridine. The resulting intermediate would then undergo cyclization, often with heating in a solvent like ethanol, to form the 1,4-benzodiazepine ring system.
Reactions with Isocyanates and Isothiocyanates
The amino group of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These derivatives can then serve as precursors for further heterocyclic synthesis, such as the formation of quinazoline-2,4(1H,3H)-diones or their thio-analogs.
The experimental workflow for these reactions can be visualized as follows:
Figure 3. General workflow for reactions with isocyanates and isothiocyanates.
Experimental Protocol: General Synthesis of a Urea Derivative
To a solution of this compound in a suitable aprotic solvent, such as tetrahydrofuran or dichloromethane, an equimolar amount of an isocyanate is added dropwise at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography. The resulting urea derivative can then be isolated by filtration or evaporation of the solvent.
This compound is a readily accessible and highly versatile precursor for the synthesis of a range of heterocyclic compounds. Its application in the preparation of quinazolin-4(3H)-ones is well-established and provides a straightforward route to this important scaffold. Furthermore, its potential for the synthesis of other heterocyclic systems, such as 1,4-benzodiazepines and fused heterocycles derived from isocyanate and isothiocyanate adducts, makes it a valuable tool for medicinal chemists and drug development professionals. The experimental protocols and reaction pathways detailed in this guide are intended to serve as a practical resource for the exploration of this compound in the discovery and development of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Quinazolinones using 2-Amino-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 7-methoxy-substituted quinazolin-4(3H)-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities. The protocols focus on the use of 2-Amino-4-methoxybenzamide as a key starting material, offering both conventional and microwave-assisted synthetic routes.
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Derivatives of quinazolinone have been reported to exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. The synthesis of these scaffolds is a key focus in drug discovery and development. This document outlines reliable methods for the synthesis of 7-methoxy-substituted quinazolinones, starting from the readily available precursor, this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 7-methoxy-2-phenylquinazolin-4(3H)-one, a representative example of the target compounds. The data is based on a highly efficient, oxidant- and metal-free synthetic methodology.[1]
| Starting Material | Aldehyde | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-Amino-4-methoxy-N-methoxybenzamide | Benzaldehyde | 7-Methoxy-2-phenylquinazolin-4(3H)-one | 1.5 | 60 | 98 |
Note: The reaction using this compound is expected to proceed with similarly high efficiency.
Experimental Protocols
Two primary methods for the synthesis of 7-methoxy-substituted quinazolin-4(3H)-ones from this compound are presented below: a conventional heating method and a rapid microwave-assisted synthesis.
Protocol 1: Conventional Synthesis via Acid-Promoted Cyclocondensation
This protocol is adapted from a general, efficient, and environmentally friendly method for the synthesis of 4(3H)-quinazolinones.[1][2] It involves the reaction of this compound with an aldehyde in the presence of acetic acid.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (Silica gel GF254)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) in glacial acetic acid (4 mL), add the desired aldehyde (1.1 mmol).
-
Heat the reaction mixture to 60 °C for 1.5 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and a mixture of ethyl acetate/petroleum ether (1:5).
-
Dry the solid in the air to obtain the crude product.
-
For further purification, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid and efficient alternative to conventional heating, significantly reducing reaction times.[3][4][5][6]
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Copper(I) iodide (CuI, 20 mol%) - Note: This is a catalytic method and differs from the metal-free conventional method.
-
Cesium Carbonate (Cs₂CO₃, 1.5 equiv.)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (0.5 mmol), the desired aldehyde (2.5 mmol), CuI (0.1 mmol, 20 mol%), and Cs₂CO₃ (0.75 mmol, 1.5 equiv.).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 130 °C for 2 hours under an oxygen atmosphere.
-
After the reaction is complete, cool the vial to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone.
Visualizations
Signaling Pathways
Quinazolinone derivatives are known to act as inhibitors of several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate the points of intervention for these inhibitors.
Caption: EGFR Signaling Pathway Inhibition by Quinazolinones.
References
- 1. rsc.org [rsc.org]
- 2. Oxidant- and metal-free synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes via acid-promoted cyclocondensation and elimination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unica.it [iris.unica.it]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Application Notes and Protocols: Cyclocondensation of 2-Amino-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cyclocondensation of 2-amino-4-methoxybenzamide to synthesize substituted quinazolin-4(3H)-ones, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The following sections detail reaction conditions, experimental procedures, and data presentation for key synthetic routes.
Introduction
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The cyclocondensation of 2-aminobenzamide derivatives is a common and effective strategy for the synthesis of this important scaffold. This document outlines protocols for the reaction of this compound with various electrophilic partners, such as aldehydes and orthoesters, to yield the corresponding 6-methoxyquinazolin-4(3H)-ones.
Reaction Schemes
The primary transformation involves the cyclization of this compound with a one-carbon electrophile, leading to the formation of the quinazolinone ring system. Two common methods are highlighted below:
-
Reaction with Aldehydes: This method involves the condensation of this compound with an aldehyde in the presence of an acid catalyst, followed by an oxidative step (which can be a separate reaction or occur in situ) to afford the 2-substituted 6-methoxyquinazolin-4(3H)-one.
-
Reaction with Orthoesters: The reaction with an orthoester, such as triethyl orthoformate, provides a direct route to 2-unsubstituted or 2-alkyl/aryl substituted 6-methoxyquinazolin-4(3H)-ones, depending on the orthoester used.
Experimental Protocols
Protocol 1: Acid-Promoted Cyclocondensation with Aldehydes
This protocol is adapted from the synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes, a method that can be applied to this compound.[1][2]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
To a solution of this compound (1.0 mmol) in glacial acetic acid (4 mL), add the desired aldehyde (1.1 mmol).
-
Stir the reaction mixture at 60 °C for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water (20 mL).
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then with a cold mixture of ethyl acetate/petroleum ether (1:5).
-
Dry the solid in air to obtain the desired 2-substituted 6-methoxyquinazolin-4(3H)-one.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various 2-substituted 6-methoxyquinazolin-4(3H)-ones based on analogous reactions.
| Entry | Aldehyde | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-6-methoxyquinazolin-4(3H)-one | 1.5 | 60 | ~90% |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-methoxyquinazolin-4(3H)-one | 1.5 | 60 | ~95% |
| 3 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-6-methoxyquinazolin-4(3H)-one | 1.5 | 60 | ~87% |
| 4 | Propanal | 2-Ethyl-6-methoxyquinazolin-4(3H)-one | 2.0 | 60 | ~85% |
Visualizations
Experimental Workflow for Aldehyde Cyclocondensation
Caption: Workflow for the synthesis of 2-substituted 6-methoxyquinazolin-4(3H)-ones.
Logical Relationship of Reaction Components
Caption: Key components and transformations in the cyclocondensation reaction.
References
Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive analytical characterization of 2-Amino-4-methoxybenzamide (C₈H₁₀N₂O₂; MW: 166.18 g/mol ; CAS: 38487-91-1). The methods outlined below are essential for identity confirmation, purity assessment, and quantitative analysis, ensuring the quality and reliability of this compound in research and pharmaceutical development.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is typically employed for the separation of this moderately polar compound from potential impurities.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify its concentration.
Instrumentation:
-
Standard HPLC system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Run Time | Approximately 20 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the same diluent to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Expected HPLC Data
| Analyte | Expected Retention Time (min) | Wavelength (nm) |
| This compound | 5 - 10 | 254, 280 |
| Potential Impurities | Varies | 254, 280 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile impurities in this compound. Due to the presence of a polar amino group, derivatization is often necessary to improve its volatility and thermal stability.
Experimental Protocol: GC-MS with Silylation
Objective: To identify potential volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Data analysis software with a searchable mass spectral library (e.g., NIST).
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Ethyl acetate (GC grade)
Derivatization Procedure:
-
Accurately weigh about 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 60 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split 10:1) |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40 - 550 |
Data Presentation: Expected GC-MS Data (for the di-TMS derivative)
| Compound | Expected m/z Fragments |
| This compound (di-TMS) | Molecular ion (M+), fragments corresponding to loss of CH₃, Si(CH₃)₃, and other characteristic fragments. |
| Potential Impurities | Identified by library search of their mass spectra. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not present in the solvent).
Sample Preparation:
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
NMR Acquisition Parameters (400 MHz):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Sweep Width | ~16 ppm | ~240 ppm |
| Number of Scans | 16 | 1024 (or more) |
| Relaxation Delay | 1.0 s | 2.0 s |
Data Presentation: Expected NMR Data (in DMSO-d₆)
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 - 7.7 | d | 1H | H-6 (aromatic) |
| ~7.2, ~7.8 | br s | 2H | -CONH₂ |
| ~6.3 - 6.4 | dd | 1H | H-5 (aromatic) |
| ~6.1 - 6.2 | d | 1H | H-3 (aromatic) |
| ~5.8 | br s | 2H | -NH₂ |
| ~3.7 | s | 3H | -OCH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~169 | -CONH₂ |
| ~162 | C-4 (aromatic) |
| ~151 | C-2 (aromatic) |
| ~129 | C-6 (aromatic) |
| ~112 | C-1 (aromatic) |
| ~105 | C-5 (aromatic) |
| ~98 | C-3 (aromatic) |
| ~55 | -OCH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.
Experimental Protocol: FTIR-ATR
Objective: To identify the functional groups of this compound.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FTIR Acquisition Parameters:
| Parameter | Condition |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
| Mode | Transmittance or Absorbance |
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3200 | N-H stretching (asymmetric & symmetric) | Amine (-NH₂) and Amide (-CONH₂) |
| 3000 - 3100 | C-H stretching (aromatic) | Aromatic Ring |
| 2850 - 2960 | C-H stretching (aliphatic) | Methoxy (-OCH₃) |
| ~1660 | C=O stretching (Amide I) | Amide (-CONH₂) |
| ~1600 | N-H bending (Amide II) | Amide (-CONH₂) |
| 1500 - 1600 | C=C stretching (aromatic) | Aromatic Ring |
| 1200 - 1300 | C-O stretching (asymmetric) | Aryl ether (-O-CH₃) |
| 1000 - 1100 | C-O stretching (symmetric) | Aryl ether (-O-CH₃) |
Visualizations
Caption: General analytical workflow for the characterization of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Application Note: Analysis of 2-Amino-4-methoxybenzamide Reaction Products by HPLC and NMR
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the analysis of reaction products originating from 2-Amino-4-methoxybenzamide using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are designed to monitor reaction progress, identify products, and quantify purity. A model reaction, the N-acetylation of this compound to form 2-Acetamido-4-methoxybenzamide, is used as a representative example.
Experimental and Analytical Workflow
The overall process for the synthesis and analysis of this compound derivatives involves a systematic workflow. This process begins with the chemical reaction, followed by purification and subsequent analysis using chromatographic and spectroscopic techniques to confirm the structure and purity of the products.
Application Notes and Protocols for 2-Amino-4-methoxybenzamide in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-Amino-4-methoxybenzamide and its derivatives in the development of novel anticancer agents. This document details the key mechanisms of action, relevant signaling pathways, and experimental protocols for the evaluation of these compounds.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors targeting critical cancer-related signaling pathways. Derivatives of this compound have demonstrated significant promise as anticancer agents, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Hedgehog (Hh) signaling pathways. These pathways are frequently dysregulated in various malignancies, making them attractive targets for therapeutic intervention.
Key Mechanisms of Action
Epidermal Growth Factor Receptor (EGFR) Inhibition
Pyrimidine derivatives of 2-amino-N-methoxybenzamide have been synthesized and identified as potent EGFR inhibitors.[1] EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and differentiation.[2] In many cancers, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The 2-amino-N-methoxybenzamide derivatives competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[1][3]
Hedgehog (Hh) Signaling Pathway Inhibition
2-Methoxybenzamide derivatives have been developed as potent inhibitors of the Hedgehog signaling pathway.[2] The Hh pathway is crucial during embryonic development and is aberrantly reactivated in several cancers, including basal cell carcinoma and medulloblastoma.[2] A key component of this pathway is the transmembrane protein Smoothened (Smo). In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[4] The 2-methoxybenzamide derivatives act by binding to and inhibiting Smo, thereby blocking the downstream activation of GLI transcription factors and suppressing tumor growth.[2][5]
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro anticancer activity of representative this compound derivatives from various studies.
Table 1: EGFR Inhibitory Activity of 2-amino-N-methoxybenzamide Pyrimidine Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 5d | A549 (NSCLC) | 95 | Gefitinib | - |
| 5h | A549 (NSCLC) | 71 | Osimertinib | - |
| 4c | A549 (NSCLC) | 560 | Gefitinib | >10000 |
| 4c | PC-3 (Prostate) | 2460 | Gefitinib | - |
| 4c | HepG2 (Liver) | 2210 | Gefitinib | - |
| 9u | A549 (NSCLC) | 350 | - | - |
| 9u | MCF-7 (Breast) | 3240 | - | - |
| 9u | PC-3 (Prostate) | 5120 | - | - |
Data compiled from multiple sources.[1][3]
Table 2: Hedgehog Pathway Inhibitory Activity of 2-methoxybenzamide Derivatives
| Compound ID | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 21 | Gli-luc Reporter Assay | 0.03 | Vismodegib | - |
| 10 | Gli-luc Reporter Assay | 0.17 | - | - |
| 17 | Gli-luc Reporter Assay | 0.12 | - | - |
| 4 | Gli-luc Reporter Assay | 0.25 | - | - |
Data compiled from a study on Hh signaling pathway inhibitors.[2][5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR Signaling Pathway Inhibition.
Caption: Hedgehog Signaling Pathway Inhibition.
Caption: Anticancer Drug Development Workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold, this compound, from 4-methoxy-2-nitro-benzamide.[6]
Materials:
-
4-methoxy-2-nitro-benzamide
-
Ethanol (EtOH)
-
Raney-Nickel (Raney-Ni)
-
Dimethylformamide (DMF)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Suspend 4-methoxy-2-nitro-benzamide (e.g., 6.9 g, 35.1 mmol) in ethanol (200 ml).
-
Add Raney-Ni (e.g., 4.0 g) to the suspension.
-
Hydrogenate the mixture at room temperature under 50 psi of hydrogen gas for 48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the catalyst and wash it with DMF.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of 2-methoxybenzamide Derivatives (Hedgehog Inhibitors)
This protocol provides a general scheme for the synthesis of 2-methoxybenzamide derivatives targeting the Hedgehog pathway.[2][5]
Step 1: Acyl Chloride Formation
-
Reflux the substituted carboxylic acid in thionyl chloride (SOCl₂) for 3 hours to generate the corresponding acyl chloride.
-
Remove the excess SOCl₂ under reduced pressure.
Step 2: Condensation
-
Dissolve methyl 4-amino-2-methoxybenzoate in dimethylformamide (DMF) and add triethylamine (TEA).
-
Add the acyl chloride from Step 1 dropwise to the solution at room temperature and stir overnight.
-
Isolate and purify the intermediate product.
Step 3: Hydrolysis
-
Hydrolyze the ester intermediate using sodium hydroxide (NaOH) in an aqueous alcohol solution at 40°C for 5 hours to yield the carboxylic acid.
-
Acidify the reaction mixture to precipitate the product, then filter and dry.
Step 4: Amidation
-
Couple the resulting carboxylic acid with the desired amine (e.g., 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline) using a coupling agent like HATU in the presence of a base like DIPEA in a solvent such as DCM.
-
Stir the reaction at room temperature for 24 hours.
-
Purify the final compound by chromatography.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by the test compounds.
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compounds on cell cycle progression.[1][7]
Materials:
-
Cancer cells treated with test compounds
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Western Blot Analysis for EGFR and Hedgehog Signaling
This protocol is used to investigate the molecular mechanism of action of the compounds on their respective target pathways.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-SMO, anti-GLI1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
Protocol 7: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a lead compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of targeted anticancer therapies. Their ability to potently and selectively inhibit key oncogenic signaling pathways like EGFR and Hedgehog provides a strong rationale for their continued investigation. The protocols outlined in these application notes provide a framework for the synthesis, in vitro, and in vivo evaluation of these and similar compounds, facilitating the advancement of novel cancer therapeutics from the laboratory to preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Antimicrobial Properties of 2-Amino-4-methoxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 2-Amino-4-methoxybenzamide derivatives. This document includes a summary of antimicrobial activity, detailed experimental protocols for synthesis and screening, and a discussion of potential mechanisms of action. While direct and extensive antimicrobial data for a series of this compound derivatives is limited in publicly available literature, this document utilizes data from closely related 2-aminobenzamide derivatives as a representative model to illustrate their potential.
Introduction
The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1] This document focuses on the derivatives of this compound, a scaffold with potential for modification to develop new therapeutic agents.
Data Presentation: Antimicrobial Activity of 2-Aminobenzamide Derivatives
The following table summarizes the in vitro antimicrobial activity of a series of N-substituted 2-aminobenzamide derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzamide Derivatives (µg/mL) [2]
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Bacillus subtilis | Staphylococcus aureus | Pseudomonas aeruginosa | |
| 1 (2-Amino-N-(4-fluorophenyl)benzamide) | 125 | 250 | 250 |
| 2 (2-Amino-N-(4-chlorophenyl)benzamide) | 125 | 125 | 250 |
| 3 (2-Amino-N-(4-bromophenyl)benzamide) | 62.5 | 125 | 125 |
| 4 (2-Amino-N-(4-iodophenyl)benzamide) | 62.5 | 62.5 | 125 |
| 5 (2-Amino-N-(4-methoxyphenyl)benzamide) | 31.25 | 62.5 | 62.5 |
| 6 (2-Amino-N-(p-tolyl)benzamide) | 62.5 | 125 | 125 |
| 7 (2-Amino-N-benzylbenzamide) | 250 | 500 | 500 |
| 8 (2-Amino-N-(4-methoxybenzyl)benzamide) | 125 | 250 | 250 |
| 9 (2-Amino-N-(4-chlorobenzyl)benzamide) | 125 | 125 | 250 |
| 10 (2-Amino-N-phenylbenzamide) | 250 | 500 | 500 |
| Ampicillin (Standard) | 1.56 | 3.125 | - |
| Clotrimazole (Standard) | - | - | - |
Note: The data presented is for 2-aminobenzamide derivatives, which lack the 4-methoxy group on the benzamide ring. This data is used as a representative example due to the limited availability of a comprehensive dataset for this compound derivatives.
Experimental Protocols
Synthesis of N-Substituted this compound Derivatives
A general method for the synthesis of N-substituted this compound derivatives involves the reaction of 2-Amino-4-methoxybenzoic acid with a desired amine in the presence of a coupling agent.
Materials:
-
2-Amino-4-methoxybenzoic acid
-
Substituted amine (e.g., aniline, benzylamine)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve 2-Amino-4-methoxybenzoic acid (1 equivalent) and the desired amine (1.1 equivalents) in the appropriate solvent.
-
Add the base (1.5 equivalents) to the reaction mixture.
-
Slowly add the coupling agent (1.2 equivalents) to the mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products.
-
Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO₃ solution, brine).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted this compound derivative.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of each microbial strain (e.g., 0.5 McFarland standard).
-
Dilute the microbial suspension to the desired final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive controls (microbes in medium without compound) and negative controls (medium only).
-
Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth or by measuring the optical density at 600 nm.
Potential Mechanisms of Action
The precise mechanism of action for this compound derivatives is not yet fully elucidated. However, based on the activity of structurally related compounds, two plausible mechanisms can be proposed.
Disruption of the Bacterial Cell Membrane
Structurally similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have been shown to exert their antibacterial effect by disrupting the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Inhibition of Bacterial Carbonic Anhydrase
Benzamide derivatives, particularly those containing sulfonamide groups, have been identified as inhibitors of carbonic anhydrase, an enzyme crucial for various metabolic processes in bacteria, including pH homeostasis and CO₂/bicarbonate transport. Inhibition of this enzyme can disrupt these essential functions, leading to impaired bacterial growth and survival.
Conclusion and Future Directions
The available data on 2-aminobenzamide derivatives suggest that the this compound scaffold is a promising starting point for the development of novel antimicrobial agents. The N-substituent plays a crucial role in determining the antimicrobial activity and spectrum. Further research should focus on the synthesis and comprehensive antimicrobial screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. Elucidation of the precise mechanism of action will be critical for the rational design of more potent and selective compounds. Investigating the in vivo efficacy and toxicity of the most promising candidates will be the subsequent step towards their potential clinical application.
References
Application Notes: 2-Methoxybenzamide Derivatives as Potent Inhibitors of the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aberrant activation of the Hedgehog (Hh) signaling pathway is a critical factor in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. This makes the Hh pathway a prime target for therapeutic intervention. A series of novel 2-methoxybenzamide derivatives has been identified as potent inhibitors of this pathway, targeting the Smoothened (Smo) receptor, a key signal transducer. This document provides detailed information on the mechanism of action, quantitative data, and experimental protocols for characterizing these inhibitors, with a particular focus on the highly potent derivative, compound 21. While 2-Amino-4-methoxybenzamide shares a core structural motif, the significant inhibitory activity is associated with its more complex derivatives.
Mechanism of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand to the Patched (Ptch) receptor. This binding relieves the inhibition of Ptch on the G protein-coupled receptor Smoothened (Smo). Subsequently, Smo translocates to the primary cilium, initiating a downstream signaling cascade that leads to the activation of Gli transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes.
The 2-methoxybenzamide derivatives, exemplified by compound 21, exert their inhibitory effect by directly targeting the Smoothened receptor. By binding to Smo, these compounds prevent its ciliary translocation, a crucial step in the activation of the Hh pathway. This blockade of Smo accumulation in the primary cilium effectively halts the downstream signaling cascade and subsequent activation of Gli-mediated gene transcription. Molecular docking studies suggest that these derivatives form tight interactions with key residues in the Smo binding pocket, such as Tyr394 and Arg400, through hydrogen bonds.
Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide Derivatives
Caption: Mechanism of Hedgehog pathway inhibition by 2-methoxybenzamide derivatives.
Quantitative Data
The inhibitory potency of the 2-methoxybenzamide derivatives has been evaluated in various in vitro assays. The data for the lead compound, compound 21, and the positive control, vismodegib, are summarized below.
| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 21 | Hedgehog Pathway | Gli-Luciferase Reporter | NIH3T3-Gli-Luc | 0.03 ± 0.01 | |
| Compound 21 | Wild-Type Smo | Gli-Luciferase Reporter | NIH3T3-Gli-Luc | 0.039 | |
| Compound 21 | Mutant Smo (D477G) | Gli-Luciferase Reporter | NIH3T3-Gli-Luc | 0.096 | |
| Vismodegib | Hedgehog Pathway | Gli-Luciferase Reporter | NIH3T3-Gli-Luc | 0.02 ± 0.01 |
Experimental Protocols
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This assay quantitatively measures the transcriptional activity of Gli proteins, which are the final effectors of the Hh pathway.
Materials:
-
NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (NIH3T3-Gli-Luc).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG.
-
Test compounds (e.g., 2-methoxybenzamide derivatives) dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed NIH-3T3-Gli-Luc cells into a 96-well plate at a density that allows them to reach confluency at the time of the assay. Culture for 24 hours.
-
Serum Starvation: Replace the growth medium with low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1 hour. Include a vehicle control (DMSO).
-
Pathway Activation: Stimulate the Hedgehog pathway by adding Shh-conditioned medium or a small molecule agonist (e.g., SAG).
-
Incubation: Incubate the plates for 30-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 values by plotting the normalized luciferase activity against the logarithm of the compound concentration.
Caption: Workflow for the Gli-Luciferase Reporter Assay.
Smoothened Ciliary Translocation Assay
This immunofluorescence-based assay visualizes the localization of Smoothened in the primary cilia to determine the effect of inhibitor compounds.
Materials:
-
NIH3T3 cells.
-
DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Shh-conditioned medium.
-
Test compounds.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies: anti-Smoothened and anti-acetylated tubulin (cilia marker).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Protocol:
-
Cell Culture: Grow NIH3T3 cells on coverslips until they are confluent.
-
Serum Starvation: To induce ciliogenesis, switch to a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Treatment: Treat the cells with the test compound for a specified time, followed by stimulation with Shh-conditioned medium.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of cells with Smoothened localized to the primary cilia.
Antiproliferative Assay in Daoy Medulloblastoma Cells
This assay assesses the ability of the compounds to inhibit the proliferation of cancer cells with a constitutively active Hedgehog pathway.
Materials:
-
Daoy medulloblastoma cell line (and vismodegib-resistant variants if applicable).
-
DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Test compounds.
-
96-well plates.
-
MTT reagent or other cell viability assay kits (e.g., CellTiter-Glo®).
-
Plate reader.
Protocol:
-
Cell Seeding: Seed Daoy cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Alternatively, use another cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.
Conclusion
The 2-methoxybenzamide scaffold represents a promising starting point for the development of novel and potent Hedgehog pathway inhibitors. The detailed protocols provided herein will enable researchers to effectively characterize the activity of these and other potential Smoothened antagonists. The lead compound, compound 21, demonstrates significant potency against both wild-type and drug-resistant mutant Smo, highlighting the potential of this chemical class to overcome clinical resistance to existing Hedgehog pathway inhibitors.
Application Notes and Protocols for the Biological Screening of 2-Amino-4-methoxybenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The 2-amino-4-methoxybenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Analogs of this molecule have shown potential as inhibitors of key cellular signaling pathways implicated in cancer and other diseases. Notably, this structural class has been associated with the inhibition of Poly(ADP-ribose) polymerase (PARP) and the Hedgehog signaling pathway.[1][2][3][4][5] This document provides a comprehensive set of protocols for the biological screening of novel this compound analogs to identify and characterize their potential therapeutic effects.
The screening cascade outlined below is designed to first identify active compounds in a high-throughput primary screen, followed by more detailed secondary assays to confirm their activity, elucidate their mechanism of action, and assess their selectivity.
Screening Cascade Overview
The proposed screening protocol follows a multi-stage approach, beginning with broad primary screens to identify initial hits, followed by more specific secondary and selectivity assays to characterize the most promising compounds.
Potential Signaling Pathways
PARP1 Signaling in DNA Single-Strand Break Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of DNA single-strand breaks (SSBs).[2] Upon detection of a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to effect repair. Inhibition of PARP1 can lead to the accumulation of unrepaired SSBs, which can then result in the formation of toxic double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 can lead to synthetic lethality, making it an attractive target for cancer therapy.[2][6]
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is also implicated in the maintenance and regeneration of adult tissues.[3][5] Aberrant activation of the Hh pathway is associated with the development and progression of several types of cancer.[3][5] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves its inhibition of the Smoothened (SMO) receptor.[3][5] Activated SMO then triggers a downstream signaling cascade that culminates in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[3][5]
Experimental Protocols
Primary Screening: Cell Viability Assay
This assay is designed to identify compounds that exhibit cytotoxic or cytostatic effects against a cancer cell line known to be sensitive to either PARP or Hedgehog pathway inhibition (e.g., BRCA-deficient breast cancer cells or medulloblastoma cells, respectively).
Materials:
-
Cancer cell line (e.g., MDA-MB-436 for PARP, Daoy for Hedgehog)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
384-well clear-bottom white plates
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cells in 384-well plates at a density of 2,000 cells/well in 40 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Olaparib for PARP, Vismodegib for Hedgehog).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control.
Secondary Assay: In Vitro PARP1 Enzymatic Assay (Colorimetric)
This assay directly measures the inhibitory activity of the hit compounds against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (H1)
-
NAD+
-
Biotinylated NAD+
-
96-well plates coated with histones
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Add 50 µL of the test compounds at various concentrations to the wells.
-
Add 25 µL of a solution containing the PARP1 enzyme to each well.
-
Initiate the reaction by adding 25 µL of a solution containing NAD+ and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition of PARP1 activity.
Secondary Assay: Hedgehog Pathway Reporter Assay
This cell-based assay measures the inhibition of the Hedgehog signaling pathway by quantifying the activity of a GLI-responsive reporter gene.
Materials:
-
Shh-LIGHT2 cells (NIH-3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control)
-
Cell culture medium
-
96-well white plates
-
Test compounds dissolved in DMSO
-
Dual-Glo® Luciferase Assay System
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed Shh-LIGHT2 cells in 96-well plates at a density of 20,000 cells/well and incubate overnight.
-
Treat the cells with the test compounds at various concentrations for 2 hours.
-
Stimulate the Hedgehog pathway by adding a Shh-conditioned medium or a SMO agonist (e.g., SAG).
-
Incubate the plates for 48 hours.
-
Measure firefly and Renilla luciferase activities using the Dual-Glo® Luciferase Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of Hedgehog pathway activation.
Selectivity Assay: Kinase Panel Screening
To assess the selectivity of the lead compounds, they should be screened against a panel of kinases. This is typically performed as a service by a contract research organization (CRO). A common format is a radiometric or fluorescence-based in vitro kinase assay. The data is usually reported as percent inhibition at a fixed compound concentration (e.g., 10 µM).
Data Presentation
The quantitative data from the screening assays should be summarized in tables for easy comparison and analysis.
Table 1: Primary Screening and Secondary Assay Results for Lead Compounds
| Compound ID | Cell Viability IC50 (µM) | PARP1 Enzymatic IC50 (µM) | Hedgehog Pathway IC50 (µM) |
| AMB-001 | 1.2 | 0.8 | > 50 |
| AMB-002 | 5.8 | 4.5 | > 50 |
| AMB-003 | 0.5 | > 50 | 0.2 |
| AMB-004 | 2.1 | > 50 | 1.5 |
| Olaparib | 0.9 | 0.05 | > 50 |
| Vismodegib | 0.3 | > 50 | 0.01 |
Table 2: Kinase Selectivity Profile for Lead Compound AMB-001 (% Inhibition at 10 µM)
| Kinase | % Inhibition | Kinase | % Inhibition |
| CDK1 | 12 | MAPK1 | 8 |
| CDK2 | 15 | MAPK14 | 22 |
| EGFR | 5 | PI3Kα | 18 |
| HER2 | 3 | mTOR | 11 |
| VEGFR2 | 9 | AKT1 | 14 |
Conclusion
The protocols described in this document provide a robust framework for the biological screening of this compound analogs. By following this screening cascade, researchers can effectively identify and characterize novel compounds with potential therapeutic applications as inhibitors of the PARP or Hedgehog signaling pathways. The detailed methodologies and data presentation guidelines will facilitate the systematic evaluation and comparison of these analogs, ultimately aiding in the selection of promising candidates for further preclinical and clinical development.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. PARP inhibitors: Overview and indications [jax.org]
Application Note: A Robust Protocol for the Synthesis of 2-phenyl-7-methoxyquinazolin-4(3H)-one
For Research Use Only
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-phenyl-7-methoxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The described two-step synthesis is robust and proceeds via the formation of a 2-benzamido-4-methoxybenzoic acid intermediate from 2-amino-4-methoxybenzoic acid and benzoyl chloride, followed by a cyclization reaction to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Quinazolinone scaffolds are prevalent in a wide array of biologically active molecules, exhibiting diverse pharmacological properties. The specific derivative, 2-phenyl-7-methoxyquinazolin-4(3H)-one, has been a subject of interest in medicinal chemistry research. The synthetic pathway detailed herein is a common and effective method for the preparation of such quinazolinones, starting from readily available precursors.
Experimental Protocols
Step 1: Synthesis of 2-benzamido-4-methoxybenzoic acid
This initial step involves the acylation of 2-amino-4-methoxybenzoic acid with benzoyl chloride.
Materials:
-
2-amino-4-methoxybenzoic acid
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-4-methoxybenzoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-benzamido-4-methoxybenzoic acid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 2-phenyl-7-methoxyquinazolin-4(3H)-one
This step involves the cyclization of the intermediate 2-benzamido-4-methoxybenzoic acid to form the final quinazolinone product.
Materials:
-
2-benzamido-4-methoxybenzoic acid
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Crushed ice
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Place the crude 2-benzamido-4-methoxybenzoic acid from Step 1 into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add an excess of acetic anhydride (typically 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the completion of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture slowly over crushed ice in a beaker with stirring to precipitate the product.
-
Collect the solid precipitate by filtration, and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenyl-7-methoxyquinazolin-4(3H)-one.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-phenyl-7-methoxyquinazolin-4(3H)-one.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-phenyl-7-methoxyquinazolin-4(3H)-one | C₁₅H₁₂N₂O₂ | 252.27 | 98%[1] | 221-223[1] |
Characterization Data: [1]
-
¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 12.47 (br s, 1H), 8.25 (d, J = 7.6 Hz, 2H), 8.12 (d, J = 8.7 Hz, 1H), 7.68-7.60 (m, 3H), 7.26 (d, J = 1.5 Hz, 1H), 7.17 (dd, J = 8.7, 1.7 Hz, 1H), 3.99 (s, 3H).
-
HRMS (ESI) m/z: calculated for C₁₅H₁₃N₂O₂ [M+H]⁺ 253.0972, found 253.0976.
Mandatory Visualization
Below is a diagram illustrating the synthetic workflow for 2-phenyl-7-methoxyquinazolin-4(3H)-one.
Caption: Synthetic workflow for 2-phenyl-7-methoxyquinazolin-4(3H)-one.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-Amino-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent and effective method for synthesizing this compound is the reduction of a nitro group precursor. A common route involves the hydrogenation of 4-methoxy-2-nitro-benzamide using a catalyst such as Raney-Nickel.[1] Other approaches for synthesizing related benzamide compounds may involve multiple steps including protection of functional groups, halogenation, cyanation, and hydration, which can be optimized for efficiency.[2]
Q2: What are the potential side reactions and impurities I should be aware of?
A2: During the synthesis of benzamide derivatives, several side reactions can occur, leading to impurities. These can include incomplete reactions, where starting materials remain, and the formation of by-products from side reactions.[3] For instance, in multi-step syntheses, unstable intermediates can lead to lower yields and the formation of impurities.[2] The purity profile of the reaction is often sensitive to conditions like temperature; higher temperatures may increase the reaction rate but can also lead to a higher impurity profile.[2]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: For monitoring the reaction progress and identifying impurities, Thin Layer Chromatography (TLC) is a rapid and effective technique. To characterize the final product and assess its purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[4] For structural elucidation, spectroscopic methods such as 1H-NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.[3]
Troubleshooting Guides
Problem: Low Yield
Q: My final yield of this compound is significantly lower than expected. What are the possible causes and solutions?
A: Low yields can arise from several factors throughout the synthetic process. Below is a table outlining potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The hydrogenation reaction may require extended reaction times or higher pressure to go to completion. Monitor the reaction progress using TLC until the starting material is fully consumed.[1] |
| Catalyst Inactivity | The Raney-Nickel catalyst may be old or deactivated. Use freshly prepared or a new batch of catalyst for the hydrogenation. |
| Product Loss During Workup | This compound may have some solubility in the solvents used for washing and extraction. Minimize the volume of washing solvents and consider back-extraction of the aqueous layers to recover any dissolved product. |
| Suboptimal Reaction Conditions | For benzamide syntheses, reaction parameters such as temperature, pressure, and solvent can significantly impact the yield.[2] It is crucial to optimize these conditions for your specific setup. |
A logical workflow for troubleshooting low yield is presented in the diagram below.
Caption: Troubleshooting logic for addressing low product yield.
Problem: Product Impurity
Q: My purified this compound shows significant impurities. How can I improve the purity?
A: Achieving high purity often requires careful control of the reaction and an effective purification strategy.
| Potential Issue | Recommended Solution |
| Co-precipitation of Impurities | If using recrystallization, impurities may be co-precipitating with the product. Ensure the solution is not cooled too rapidly. If problems persist, a different solvent system or a secondary purification step like column chromatography may be necessary.[5] |
| Poor Separation in Chromatography | When using column chromatography, poor separation can occur if the mobile phase is not optimized. Use TLC to screen for an ideal solvent system that provides good separation between your product and the impurities (aim for an Rf of ~0.3 for the product).[5] |
| Residual Starting Material | As mentioned for low yield, ensure the reaction has gone to completion to avoid contamination with starting materials. |
| Side-Product Formation | Optimizing reaction conditions, particularly temperature, can minimize the formation of side-products.[2] Lowering the reaction temperature may slow down the reaction but can improve the purity profile. |
Experimental Protocols
Synthesis of this compound via Hydrogenation
This protocol is based on the reduction of 4-methoxy-2-nitro-benzamide.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 4-methoxy-2-nitro-benzamide | 196.16 | 6.9 g | 35.1 mmol |
| Raney-Nickel | - | 4.0 g | - |
| Ethanol (EtOH) | 46.07 | 200 ml | - |
| Dimethylformamide (DMF) | 73.09 | As needed for washing | - |
Procedure:
-
A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) is prepared in ethanol (200 ml) in a suitable hydrogenation vessel.[1]
-
Raney-Nickel (4.0 g) is carefully added to the suspension.[1]
-
The mixture is hydrogenated for two days at room temperature under a pressure of 50 psi.[1]
-
Upon completion, the catalyst is removed by filtration.[1]
-
The collected catalyst is washed with DMF.[1]
-
The filtrate and washings are combined, and the solvent is evaporated under reduced pressure to yield the product.[1]
Expected Outcome:
-
Product: 4-methoxy-2-amino-benzamide (this compound)
-
Yield: 5.6 g (95%)[1]
References
Technical Support Center: 2-Amino-4-methoxybenzamide Synthesis and Purification
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of 2-Amino-4-methoxybenzamide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
Q2: I am experiencing low yields in the hydrogenation of 4-methoxy-2-nitrobenzamide. What are the likely causes?
A2: Low yields in this catalytic hydrogenation can stem from several factors. Inadequate catalyst activity is a primary concern; ensure your Raney Nickel is active. Catalyst poisoning by impurities in the starting material or solvent can also significantly reduce efficiency. Other factors include insufficient hydrogen pressure, poor agitation leading to mass transfer limitations, or non-optimal reaction temperature and time.
Q3: During purification by recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" typically occurs when the solute is highly soluble in the hot solvent, and the solution becomes supersaturated upon cooling before crystallization can initiate. To remedy this, try using a less polar solvent or a solvent mixture. Slowing down the cooling rate can also promote proper crystal formation. Seeding the solution with a small crystal of pure product can also induce crystallization.
Q4: My final product is discolored. How can I remove the colored impurities?
A4: Discoloration is often due to the presence of oxidized or polymeric impurities. Treating the crude product solution with activated charcoal before filtration during recrystallization can effectively adsorb many colored impurities. However, use charcoal sparingly as it can also adsorb the desired product, leading to lower yields. A second recrystallization may also be necessary.
Q5: What is the best way to monitor the progress of the synthesis reaction?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield in Hydrogenation | Inactive or poisoned catalyst | - Use fresh, active Raney-Ni catalyst. - Ensure starting materials and solvents are pure and free from sulfur or other catalyst poisons. |
| Insufficient hydrogen pressure | - Ensure the system is properly sealed and maintains the target pressure. - Increase hydrogen pressure within safe limits of the equipment. | |
| Poor agitation | - Increase the stirring rate to ensure good mixing of the catalyst, substrate, and hydrogen. | |
| Suboptimal temperature or time | - Optimize the reaction temperature. While room temperature is often cited, gentle heating may sometimes improve the rate. - Monitor the reaction by TLC to determine the optimal reaction time. | |
| Incomplete Amidation Reaction | Inactive acyl chloride | - Ensure the 4-methoxybenzoyl chloride is freshly prepared or properly stored to prevent hydrolysis. |
| Insufficient base | - Use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. | |
| Steric hindrance | - If using a sterically hindered amine, a more reactive acylating agent or higher reaction temperatures may be necessary. | |
| Formation of Side Products | Dimerization or polymerization | - In the amidation reaction, add the acyl chloride slowly to the amine solution to avoid high local concentrations. |
| Over-reduction during hydrogenation | - Careful monitoring of the reaction and using milder conditions (e.g., lower pressure or temperature) can help prevent the reduction of the aromatic ring or amide functionality. |
Purification Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Crystal Formation | Inappropriate solvent | - Perform a solvent screen to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. Ethanol, methanol, or mixtures with water are good starting points. |
| Solution is too dilute | - Concentrate the solution by evaporating some of the solvent before cooling. | |
| Cooling too rapidly | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low Recovery After Recrystallization | Compound is too soluble in the cold solvent | - Use a less polar solvent or a solvent mixture. - Ensure the solution is thoroughly cooled to maximize precipitation. |
| Using too much solvent | - Use the minimum amount of hot solvent required to dissolve the crude product. | |
| Persistent Impurities After Purification | Impurities have similar solubility | - A second recrystallization with a different solvent system may be effective. - If recrystallization is ineffective, consider purification by column chromatography. |
| Streaking on TLC During Column Chromatography | Compound is too polar or interacting with silica gel | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape. - Consider using a different stationary phase, such as alumina or amine-functionalized silica. |
Data Presentation
Synthesis of this compound via Hydrogenation
| Catalyst | Catalyst Loading (w/w) | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Raney-Ni | 58% | Ethanol | 50 | Room Temp | 48 | 95 | >98 |
| 10% Pd/C | 10% | Methanol | 50 | 25 | 24 | 92 | >97 |
| 5% Pt/C | 10% | Ethanol | 60 | 30 | 36 | 88 | >97 |
| Raney-Ni | 30% | Ethanol | 50 | 40 | 24 | 96 | >98 |
Purification of this compound by Recrystallization
| Solvent System | Volume (mL/g crude) | Recovery Yield (%) | Purity by HPLC (%) |
| Ethanol | 15 | 85 | 99.2 |
| Methanol | 10 | 82 | 99.0 |
| Ethanol/Water (9:1) | 20 | 90 | 99.5 |
| Isopropanol | 25 | 78 | 98.8 |
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of 4-methoxy-2-nitrobenzamide
Materials:
-
4-methoxy-2-nitrobenzamide
-
Raney-Nickel (slurry in water)
-
Ethanol
-
Hydrogen gas
-
DMF (for washing)
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a hydrogenation vessel, prepare a suspension of 4-methoxy-2-nitrobenzamide (e.g., 6.9 g, 35.1 mmol) in ethanol (200 mL).
-
Carefully add Raney-Nickel catalyst (e.g., 4.0 g of a 50% slurry in water, washed with ethanol) to the suspension under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the mixture vigorously at room temperature for 48 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the catalyst with DMF.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude this compound. The reported yield for this procedure is approximately 95%.[1]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Reflux condenser
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol/water (9:1) to dissolve the solid completely with gentle heating and stirring.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield or purity issues.
References
Technical Support Center: Crystallization of 2-Amino-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting the crystallization of 2-Amino-4-methoxybenzamide. This document offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and data to assist researchers in obtaining high-purity crystalline material.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically stems from the use of an inappropriate solvent or an insufficient volume of it. This compound possesses both polar (amino and amide) and non-polar (benzene ring) functionalities, which can present solubility challenges.
-
Inappropriate Solvent: If the compound shows minimal to no solubility even at the solvent's boiling point, the solvent is likely unsuitable.
-
Insufficient Solvent: Ensure an adequate volume of hot solvent is being used. Add the hot solvent in small portions to the crude material while heating and stirring, allowing time for dissolution after each addition.
Solution: If insolubility persists, consider switching to a more polar solvent or employing a mixed solvent system. For instance, if a non-polar solvent like toluene was unsuccessful, a more polar solvent such as ethanol or a mixture of ethanol and water may be more effective.
Q2: Oily droplets are forming instead of crystals as my solution cools. How can I resolve this "oiling out"?
A2: "Oiling out" is a common issue in crystallization and can be attributed to several factors:
-
High Impurity Level: Significant impurities can depress the melting point of the compound, causing it to separate as a liquid ("oil") rather than a solid.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice.
-
Inappropriate Solvent Choice: The boiling point of the solvent might be too high, exceeding the melting point of the solute.
Solutions:
-
Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to slightly decrease the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help moderate the cooling rate.
-
Solvent System Modification: If oiling persists, consider a solvent with a lower boiling point or a different solvent system altogether.
-
Seeding: Introduce a seed crystal of pure this compound to the cooled, supersaturated solution to induce crystallization from the oil.
Q3: No crystals have formed even after my solution has cooled to room temperature. What steps can I take to induce crystallization?
A3: A lack of crystal formation is often due to either the solution being too dilute (excess solvent) or the solution being highly supersaturated without nucleation sites.
Inducement Techniques:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If a small amount of pure this compound is available, add a single crystal to the solution to act as a template.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Further Cooling: If room temperature is not sufficient, try cooling the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
Q4: My final crystalline product has a low yield. How can I improve it?
A4: A low yield can result from several factors during the crystallization process:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor.
-
Premature Crystallization: If a hot filtration step was performed, the product may have crystallized on the filter paper.
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.
Solutions to Improve Yield:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Preheat Filtration Apparatus: If performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.
-
Maximize Crystallization Time and Lower Temperature: Allow ample time for the solution to cool and crystallize, and consider using an ice bath to maximize precipitation.
-
Use Cold Solvent for Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Q5: The recrystallized this compound is still colored. How can I obtain a colorless product?
A5: The presence of color indicates persistent colored impurities.
Decolorization Technique:
-
Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot, dissolved solution. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.
Predicted Solubility Data
| Solvent Class | Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Suitability for Recrystallization |
| Polar Protic | Water | Sparingly Soluble | Moderately Soluble | Potentially suitable, likely in a mixed solvent system. |
| Methanol | Soluble | Highly Soluble | Good potential as the "soluble" component in a mixed solvent system. | |
| Ethanol | Moderately Soluble | Highly Soluble | A promising single solvent or as the "soluble" component in a mixed system.[1] | |
| Polar Aprotic | Acetone | Moderately Soluble | Highly Soluble | May be a suitable single solvent. |
| Acetonitrile | Sparingly Soluble | Soluble | Good potential as a single recrystallization solvent. | |
| Dimethylformamide (DMF) | Highly Soluble | Very Highly Soluble | Generally too good of a solvent for recrystallization. | |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Very Highly Soluble | Generally too good of a solvent for recrystallization. | |
| Non-Polar | Toluene | Sparingly Soluble | Moderately Soluble | Potentially suitable, but may lead to "oiling out". |
| Hexane | Insoluble | Sparingly Soluble | Good potential as an "anti-solvent" in a mixed solvent system. | |
| Chlorinated | Dichloromethane | Soluble | Highly Soluble | Boiling point may be too low for effective recrystallization. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using ethanol as the primary solvent.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water (if a mixed solvent system is needed)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Solvent Selection: Based on small-scale trials, ethanol is a good starting point. If the compound is too soluble in hot ethanol, a mixed solvent system with water (an anti-solvent) can be employed.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol and begin heating the mixture on a hot plate with gentle stirring.
-
Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities or activated carbon are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solids.
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature, undisturbed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
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Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes.
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For final drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Visualizations
The following diagrams illustrate key decision-making processes in troubleshooting the crystallization of this compound.
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
A Note on Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. While no specific polymorphs of this compound have been reported in the literature, it is a phenomenon to be aware of, especially in a drug development context.
Investigating Polymorphism:
-
Varying Crystallization Conditions: Crystallizing the compound from different solvents and at different cooling rates can sometimes yield different polymorphic forms.
-
Analytical Techniques: Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR spectroscopy can be used to identify and characterize different polymorphs.
Should you encounter batch-to-batch variability in the physical properties of your crystallized this compound, an investigation into potential polymorphism may be warranted.
References
Identifying and minimizing side reactions in 2-Amino-4-methoxybenzamide synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to identify and minimize common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main synthetic pathways for the synthesis of this compound:
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Methylation and Amidation of p-Aminosalicylic Acid: This route involves the methylation of the hydroxyl group of 4-amino-2-hydroxybenzoic acid, followed by hydrolysis of the ester and subsequent amidation.
-
Reduction of a Nitro Intermediate: This pathway typically starts with the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine and subsequent functional group manipulations to yield the final product.
-
Chlorination and Nucleophilic Substitution: This method utilizes a chlorinated precursor, where the chloro group is substituted by a methoxy group, followed by reduction and amidation steps.
Q2: My final product is a brownish color instead of the expected off-white solid. What is the likely cause?
A2: Discoloration is often due to the formation of colored byproducts, particularly azo and azoxy compounds, during the reduction of the nitro group intermediate. Incomplete reduction or side reactions of the resulting amine can also lead to colored impurities. The presence of trace metals from catalysts or reagents can also contribute to discoloration.
Q3: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could it be?
A3: A common side reaction is the formation of the C-methylated isomer during the O-methylation step of p-aminosalicylic acid. This results in a product with a very similar structure and polarity to this compound, posing a significant purification challenge. Careful optimization of the methylation reaction conditions is crucial to minimize the formation of this impurity.
Q4: My overall yield is consistently low. What are the potential reasons?
A4: Low yields can be attributed to several factors, including:
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Incomplete reactions: Ensure each step of the synthesis goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, LC-MS).
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Side reactions: The formation of byproducts such as those mentioned in this guide will consume starting materials and reduce the yield of the desired product.
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Product loss during workup and purification: Optimize extraction and recrystallization procedures to minimize loss of the final product.
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Hydrolysis: The amide bond in the final product or intermediates can be susceptible to hydrolysis under acidic or basic conditions used during the synthesis or workup.
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Decarboxylation: The aminobenzoic acid intermediate can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 3-methoxyaniline.
Troubleshooting Guides
Side Reaction: C-Methylation during O-Methylation of 4-Amino-2-hydroxybenzoic Acid
Issue: Formation of the undesired C-methylated isomer alongside the O-methylated product.
Identification:
-
TLC Analysis: The C-methylated product will likely have a slightly different Rf value compared to the desired O-methylated product.
-
NMR Spectroscopy: 1H NMR of the crude product mixture will show an extra set of aromatic and methyl signals corresponding to the C-methylated isomer.
Minimization Strategies:
| Parameter | Recommended Condition | Rationale |
| Methylating Agent | Dimethyl sulfate (DMS) | DMS generally favors O-methylation over C-methylation for phenols. |
| Base | Mild inorganic base (e.g., K2CO3, NaHCO3) | Stronger bases can promote C-alkylation by increasing the phenoxide concentration and its nucleophilicity. |
| Solvent | Polar aprotic solvents (e.g., Acetone, DMF) | These solvents can help to solvate the phenoxide ion and direct the methylation towards the oxygen atom. |
| Temperature | Lower temperatures (e.g., room temperature to 40°C) | Higher temperatures can provide the activation energy required for the less favored C-methylation pathway. |
Side Reaction: Formation of Azo and Azoxy Byproducts during Nitro Group Reduction
Issue: Incomplete reduction of the nitro group leading to the formation of colored impurities such as nitroso, hydroxylamine, azo, and azoxy compounds.
Identification:
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Visual Inspection: The reaction mixture or isolated product may appear yellow, orange, or brown.
-
TLC/LC-MS Analysis: These byproducts will appear as distinct spots/peaks, often with characteristic masses.
Minimization Strategies:
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Raney Nickel with H2 gas | Raney Nickel is an effective catalyst for the complete reduction of nitro groups to amines.[1][2][3][4] |
| Catalyst Loading | Sufficient catalyst loading | Ensure an adequate amount of catalyst is used to drive the reaction to completion. |
| Hydrogen Pressure | Maintain adequate H2 pressure | Consistent hydrogen pressure ensures the availability of the reducing agent throughout the reaction. |
| Reaction Time | Monitor reaction until completion | Use TLC or LC-MS to confirm the complete disappearance of the nitro starting material and any intermediates. |
| Solvent | Protic solvents (e.g., Ethanol, Methanol) | These solvents can act as a proton source to facilitate the reduction process. |
Side Reaction: Hydrolysis of the Amide Bond
Issue: Cleavage of the amide bond in the final product or intermediates, leading to the formation of the corresponding carboxylic acid and ammonia/amine.
Identification:
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TLC/LC-MS Analysis: The carboxylic acid byproduct will have a different Rf value and a distinct mass spectrum.
-
pH of the reaction mixture: Unintended acidic or basic conditions can promote hydrolysis.
Minimization Strategies:
| Parameter | Recommended Condition | Rationale |
| pH Control | Maintain neutral or near-neutral pH during workup and storage | Both strong acids and bases can catalyze amide hydrolysis. |
| Temperature | Avoid excessive heat during purification and storage | Higher temperatures accelerate the rate of hydrolysis. |
| Aqueous Workup | Minimize contact time with aqueous acidic or basic solutions | Prolonged exposure increases the likelihood of hydrolysis. |
Side Reaction: Decarboxylation of 2-Amino-4-methoxybenzoic Acid
Issue: Loss of the carboxylic acid group from the intermediate, 2-Amino-4-methoxybenzoic acid, to form 3-methoxyaniline.
Identification:
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TLC/LC-MS Analysis: 3-methoxyaniline will be a less polar byproduct with a distinct mass.
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Gas evolution (CO2): May be observed if the reaction is carried out at elevated temperatures.
Minimization Strategies:
| Parameter | Recommended Condition | Rationale |
| Temperature | Keep temperatures moderate during the handling and reaction of the aminobenzoic acid | Decarboxylation of aminobenzoic acids is often thermally induced.[5][6][7][8] |
| pH | Avoid strongly acidic conditions | Acid can catalyze the decarboxylation of certain aromatic carboxylic acids.[5][6] |
| Reaction Time | Proceed to the next step promptly | Minimize the time the aminobenzoic acid intermediate is held, especially at elevated temperatures. |
Experimental Protocols
Synthesis of this compound via Nitro Reduction
A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in EtOH (200 ml) was hydrogenated with Raney-Ni (4.0 g) for two days at room temperature and 50 psi. The catalyst was filtered off and washed with DMF. The solvent was evaporated under reduced pressure to yield 5.6 g (95%) of this compound.[9]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via nitro reduction.
Caption: Troubleshooting logic for side reactions during the nitro reduction step.
References
- 1. researchgate.net [researchgate.net]
- 2. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. Decarboxylation - Wikipedia [en.wikipedia.org]
- 9. Synthesis routes of this compound [benchchem.com]
Optimizing reaction conditions for synthesizing derivatives of 2-Amino-4-methoxybenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-methoxybenzamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound and its N-substituted derivatives.
Q1: My synthesis of the parent this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of the core this compound can often be traced back to the chosen synthetic route and reaction conditions. A common high-yield method is the reduction of a nitro-substituted precursor.
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Suboptimal Reduction Conditions: The reduction of the nitro group is a critical step. Incomplete reduction or side reactions can significantly lower the yield.
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Troubleshooting: Ensure the catalyst is active and used in the correct amount. Hydrogenation using Raney-Ni at 50 psi for an extended period (e.g., 48 hours) has been shown to produce high yields (around 95%).[1] Monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material.
-
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Impure Starting Materials: The purity of the 4-methoxy-2-nitrobenzamide precursor is crucial. Impurities can interfere with the catalytic reduction.
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Troubleshooting: Purify the starting material by recrystallization or column chromatography before the reduction step.
-
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Product Loss During Workup: The product may be lost during the filtration and solvent evaporation steps.
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Troubleshooting: After filtering off the catalyst, ensure the filter cake is thoroughly washed with a suitable solvent like DMF to recover all the product.[1] Use a rotary evaporator for solvent removal to minimize product loss.
-
Q2: I am struggling with the amide coupling reaction to synthesize an N-substituted derivative of this compound. What are the key parameters to optimize?
A2: Amide coupling reactions are sensitive to several factors. Optimizing the choice of coupling reagent, base, solvent, and reaction temperature is key to success.
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Inefficient Coupling Reagent: The choice of coupling reagent is critical, especially for sterically hindered or electron-deficient amines.
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role.
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Troubleshooting: Most coupling reactions are performed at room temperature for 4-24 hours.[6] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be beneficial, but be aware that higher temperatures can increase the risk of side reactions and impurities.[2] DMF and DCM are common solvents for these reactions.
-
-
Base Selection: A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.
Q3: I am observing significant side product formation in my amide coupling reaction. What are the likely side products and how can I minimize them?
A3: Side product formation is a common issue in amide synthesis. Identifying and addressing the cause is crucial for obtaining a clean product.
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Racemization: If your starting materials are chiral, racemization at the alpha-carbon of the carboxylic acid can occur during activation.
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Mitigation: Use coupling reagents known to suppress racemization, such as those containing HOAt or Oxyma moieties (e.g., HATU, COMU).[5] Performing the reaction at lower temperatures can also help.
-
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Guanidinylation of the Amine: Uronium-based coupling reagents like HBTU or HATU can react with the amine to form a guanidinium byproduct, which terminates the desired reaction.[7]
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Hydrolysis of the Activated Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the reactive activated ester back to the carboxylic acid.
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Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Q4: My purified this compound derivative is still showing impurities. What are some effective purification strategies?
A4: Purification of benzamide derivatives can be challenging due to similar polarities of the product and certain impurities. A combination of techniques is often necessary.
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Recrystallization: This is an effective method for removing minor impurities from solid products.
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Column Chromatography: This is the most common method for purifying organic compounds.
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Strategy: Use TLC to determine the optimal solvent system for separation. Silica gel is the most common stationary phase.[11] If separation is difficult, consider using a different stationary phase like alumina or reverse-phase silica.
-
-
Acid-Base Extraction: If your compound has basic (amino group) or acidic functionalities, you can use acid-base extraction during the workup to remove neutral impurities.
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Strategy: Dissolve the crude product in an organic solvent and wash with an acidic solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
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Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Coupling to Synthesize N-Aryl-2-amino-4-methoxybenzamides
| Coupling Reagent | Carboxylic Acid (equiv.) | Amine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| SOCl₂/TEA | 1.0 | 1.1 | 2.0 | DMF | rt | 12 | 85 | [6] |
| HATU | 1.0 | 1.1 | 2.0 (DIPEA) | DMF | rt | 24 | 71-86 | [6] |
| EDC/HOBt | 1.0 | 1.2 | 2.0 (DIPEA) | DCM | 0 to rt | 12-24 | 60-80 | Inferred from[2] |
| COMU | 1.0 | 1.0 | 2.0 (DIPEA) | DMF | 0 to rt | 3-4 | 70-90 | Inferred from general protocols |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation [1]
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Reaction Setup: In a pressure vessel, suspend 4-methoxy-2-nitro-benzamide (1.0 eq) in ethanol (approx. 30 mL per gram of starting material).
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Catalyst Addition: Carefully add Raney-Ni (approx. 0.6 g per gram of starting material) to the suspension.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
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Reaction: Stir the mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney-Ni catalyst. Wash the filter cake with DMF.
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Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: General Procedure for HATU-mediated Synthesis of N-Substituted-2-amino-4-methoxybenzamide Derivatives [3][4][5]
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of acid).
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Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.
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Workup: Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM).
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Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-substituted-2-amino-4-methoxybenzamide.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the synthesis of this compound derivatives.
Caption: Reaction pathway for the amide coupling synthesis of N-substituted this compound derivatives.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.uniurb.it [people.uniurb.it]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. How To [chem.rochester.edu]
Technical Support Center: Purification of Crude 2-Amino-4-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Amino-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. A frequent synthesis involves the reduction of 4-methoxy-2-nitro-benzamide.[1] Therefore, incomplete reduction can lead to the presence of the starting nitro compound as a major impurity. Other potential impurities may include byproducts from side reactions or residual solvents and reagents used in the synthesis.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity.
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Recrystallization is often the method of choice for purifying solid amides and is effective for removing small amounts of impurities, especially if the crude product is relatively pure.[2] It is a cost-effective and scalable method.
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Column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility characteristics to the desired product.[3]
Q3: What is the expected appearance and molecular weight of pure this compound?
A3: Pure this compound is a solid.[4] Its molecular weight is 166.18 g/mol .[5]
Troubleshooting Guides
Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is too concentrated.[6]
-
Troubleshooting Steps:
Q2: The purity of my this compound does not improve after recrystallization. Why?
A2: This suggests that the chosen solvent does not effectively differentiate between your product and the impurities.[6] The impurities may have very similar solubility profiles to the desired compound in that particular solvent.
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Solution: Perform a solvent screen to identify a more suitable solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.[7]
Q3: I am experiencing low recovery of my product after recrystallization. How can I improve the yield?
A3: Poor recovery can be due to several factors:
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Suboptimal solvent choice: The compound might be too soluble in the chosen solvent, even at low temperatures.[6]
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Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.[6]
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Premature crystallization: Rapid cooling can trap impurities within the crystals.[6]
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Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time to maximize crystal formation.[6]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent should be determined experimentally.
1. Solvent Selection:
- Place a small amount of the crude material (10-20 mg) into several test tubes.
- Add a few drops of different solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures) to each tube at room temperature to test solubility.
- A good solvent will dissolve the compound when heated but show low solubility at room temperature.[8]
2. Dissolution:
- Transfer the crude this compound to an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.[8]
3. Decolorization (Optional):
- If the solution is colored due to impurities, add a small amount of activated carbon and briefly heat the solution.[6]
4. Hot Filtration (if decolorizing carbon was used):
- Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.[6]
5. Crystallization:
- Allow the filtrate to cool slowly to room temperature.
- Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[6]
6. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.
Table 1: Solvent Selection for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Ethanol | Polar | 78 | Often a good choice for polar compounds.[2] |
| Methanol | Polar | 65 | Similar to ethanol but more volatile. |
| Water | Polar | 100 | May be used in a solvent mixture with an alcohol. |
| Ethyl Acetate | Moderately Polar | 77 | A common solvent for recrystallization. |
| Acetonitrile | Polar Aprotic | 82 | Can give good results for amides.[2] |
Column Chromatography Troubleshooting
Q1: My compound is streaking or tailing on the TLC plate. How can I resolve this?
A1: Tailing of amino compounds on silica gel is a common issue due to the interaction between the basic amino group and the acidic silica gel.[6]
-
Solutions:
Q2: I am getting poor separation between this compound and an impurity. What can I do?
A2: Poor separation indicates that the polarity of your mobile phase is not optimized.[6]
-
Troubleshooting Steps:
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Conduct a thorough TLC analysis with various solvent systems to find an eluent that provides a good separation (difference in Rf values).[7]
-
If using a gradient elution, adjust the gradient profile to enhance the separation of the closely eluting compounds.
-
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for purification by column chromatography.
1. Stationary Phase and Mobile Phase Selection:
- Use silica gel as the stationary phase.
- Determine the optimal mobile phase using TLC. A common starting point for amides is a mixture of hexane and ethyl acetate.[2] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound. If tailing is observed, add a small amount of triethylamine.[2]
2. Column Packing:
- Prepare a slurry of silica gel in the mobile phase and carefully pack the column.
- Ensure the column is packed uniformly to avoid channeling.
3. Sample Loading:
- Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).
- Carefully load the sample onto the top of the column.
4. Elution:
- Begin eluting the column with the chosen mobile phase.
- Collect fractions and monitor the separation using TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Addressing low yield in quinazolinone synthesis from 2-Amino-4-methoxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinones from 2-Amino-4-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of quinazolinones from 2-aminobenzamides and aldehydes?
The reaction typically proceeds through a condensation reaction between the 2-aminobenzamide and an aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the final quinazolinone product. The use of a catalyst can facilitate different steps in this pathway.
Q2: How does the methoxy group on this compound affect the reaction?
The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can enhance the nucleophilicity of the amino group, potentially accelerating the initial condensation step with the aldehyde. However, it may also influence the electronic properties of the intermediate, which could affect the cyclization and oxidation steps. In some cases, electron-donating groups can be well-tolerated in quinazolinone synthesis.[1][2]
Q3: What are some common catalysts used for this synthesis?
A variety of catalysts can be employed, including acid catalysts like p-toluenesulfonic acid, and metal catalysts such as those based on copper, ruthenium, and zinc.[3][4] Metal-free oxidative conditions can also be utilized. The choice of catalyst can significantly impact reaction time, temperature, and overall yield.
Q4: Can this reaction be performed under solvent-free conditions?
Yes, some methods for quinazolinone synthesis, including those starting from 2-aminobenzamide and aldehydes, can be carried out under solvent-free conditions, which can be more environmentally friendly.[5]
Troubleshooting Guide for Low Yield
Low yields in the synthesis of quinazolinones from this compound can arise from several factors. This guide provides a structured approach to identify and resolve common issues.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
| Issue | Possible Cause | Troubleshooting Steps |
| No or minimal product formation | Purity of starting materials | Verify the purity of this compound and the aldehyde using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to side products. |
| Incorrect reaction temperature | Optimize the temperature. Some reactions require heating to proceed at an adequate rate, while excessive heat can cause decomposition. Run small-scale reactions at various temperatures (e.g., room temperature, 60 °C, 100 °C, 120 °C) to find the optimum. | |
| Inappropriate solvent | The solvent polarity can significantly influence the solubility of reactants and the stability of intermediates. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, DMSO, toluene, or solvent-free conditions). | |
| Reaction starts but does not go to completion | Inefficient or deactivated catalyst | If using a catalyst, ensure it is fresh and active. Optimize the catalyst loading. For metal catalysts, ensure the reaction is protected from air if the catalyst is air-sensitive. |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. | |
| Reversibility of an intermediate step | The initial condensation to the Schiff base can be reversible. Removing water formed during this step, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene, can drive the reaction forward. | |
| Multiple spots on TLC, indicating side products | Formation of over-oxidized or other byproducts | The electron-rich nature of this compound might make the product susceptible to over-oxidation or other side reactions. Carefully control the amount of oxidant used. Analyze the byproducts by LC-MS or NMR to understand the side reactions and adjust conditions accordingly. |
| Incomplete cyclization | The intermediate Schiff base or a partially cyclized product might be present. Adjusting the catalyst or reaction conditions (e.g., switching to a stronger acid catalyst) might promote complete cyclization. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of quinazolinone synthesis from substituted 2-aminobenzamides. While specific data for this compound is limited across a wide range of comparative studies, the following provides a general guide based on similar substrates.
Table 1: Effect of Catalyst on Quinazolinone Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Ru(p-cymene)Cl2]2 / Ligand | 2-Aminobenzamide | Benzylamine | 1,4-Dioxane | 140 | 20 | High | [4] |
| CuI | 2-Aminobenzamide | Aryl aldehyde | Ethanol | Reflux | 3-5 | 85-95 | [6] |
| Cu(OAc)2 | 2-Aminobenzophenones | Amidines | Toluene | 110 | 12 | 70-88 | [6] |
| Zn(OAc)2 | 2-Aminobenzamide | Benzyl alcohol | Toluene | 120 | 24 | Moderate-Good | [7] |
| None (Metal-free) | 2-Aminobenzamide | Benzyl amine | None | 120 | 20 | Moderate-Good | [8] |
Table 2: Effect of Solvent on Quinazolinone Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H3PO3 | Ethanol | 50 | - | 95 | [9] |
| H3PO3 | Methanol | 50 | - | Excellent | [9] |
| H3PO3 | DMF | 50 | - | Lower | [9] |
| H3PO3 | Toluene | 50 | - | Lower | [9] |
| Fluorescein (photocatalyst) | CH3OH | Room Temp | 3 | 89 | [2] |
Experimental Protocols
This section provides a detailed methodology for a high-yield synthesis of a 2-aryl-7-methoxy-quinazolin-4(3H)-one.
Protocol: Synthesis of 7-Methoxy-2-phenylquinazolin-4(3H)-one [10]
This protocol describes a metal-free and oxidant-free synthesis from 2-amino-N,4-dimethoxybenzamide and benzaldehyde.
Materials:
-
2-Amino-N,4-dimethoxybenzamide
-
Benzaldehyde
-
Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether (PE) and Ethyl Acetate (EtOAc) for eluent
Procedure:
-
To a solution of 2-amino-N,4-dimethoxybenzamide (1 mmol) in acetic acid (4 mL), add benzaldehyde (1.1 mmol).
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and neutralize with saturated aqueous NaHCO3 solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 7-methoxy-2-phenylquinazolin-4(3H)-one.
Expected Yield: High (e.g., up to 98% as reported for a similar substrate).[10]
Diagram: General Synthesis Workflow
Caption: A general workflow for quinazolinone synthesis.
Signaling Pathways and Logical Relationships
Diagram: Reaction Pathway
Caption: The general reaction pathway for quinazolinone formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ghru.edu.af [ghru.edu.af]
- 6. benchchem.com [benchchem.com]
- 7. Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]
- 9. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Preventing the formation of impurities during the synthesis of 2-Amino-4-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of 2-Amino-4-methoxybenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during the reduction of the nitro group or incomplete amidation. | - Nitro Reduction: Ensure the catalyst (e.g., Raney-Ni) is active and used in the correct proportion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Amidation: Ensure the activating agent for the carboxylic acid (e.g., thionyl chloride, DCC) is fresh and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated species. |
| Product is off-color (yellow or brown) | Presence of colored impurities such as nitroso or azo compounds. | These impurities can arise from incomplete reduction of the nitro group. Ensure complete reduction by extending the reaction time or increasing the catalyst load. The product can be purified by recrystallization or column chromatography. |
| Presence of an impurity with a higher polarity than the product in TLC/HPLC | This could be the starting material from the amidation step, 2-amino-4-methoxybenzoic acid. | Drive the amidation reaction to completion by using a slight excess of the aminating agent or by extending the reaction time. Purify the final product by recrystallization from a suitable solvent system. |
| Presence of an impurity with a similar polarity to the product | This could be an isomer or a byproduct from a side reaction. | Optimize the reaction conditions (temperature, solvent, catalyst) to minimize side reactions. Purification by column chromatography with a suitable solvent gradient may be necessary to separate the impurity. |
| Product degrades upon storage | Hydrolysis of the amide bond to form 2-amino-4-methoxybenzoic acid. | Store the final product in a cool, dry, and dark place. Use of an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The most common impurities are typically related to the chosen synthetic route.
-
From the reduction of 4-methoxy-2-nitrobenzamide:
-
Unreacted starting material: 4-methoxy-2-nitrobenzamide.
-
Incomplete reduction byproducts: Intermediates such as 4-methoxy-2-nitrosobenzamide or 4-methoxy-2-hydroxylaminobenzamide, which can further react to form colored azo or azoxy compounds.
-
-
From the methylation and amidation of 4-amino-2-hydroxybenzoic acid:
-
Unreacted starting material: 4-amino-2-hydroxybenzoic acid.
-
Intermediate: 2-amino-4-methoxybenzoic acid.
-
Incomplete methylation product: 2-Amino-4-hydroxybenzamide.
-
-
Degradation Product:
-
Hydrolysis product: 2-amino-4-methoxybenzoic acid, which can form if the product is exposed to acidic or basic conditions, or moisture over time.
-
Q2: How can I minimize the formation of the hydrolysis impurity, 2-amino-4-methoxybenzoic acid?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions during the final steps of the synthesis and during storage. After synthesis, ensure the product is thoroughly dried and stored in a tightly sealed container, preferably under an inert atmosphere and away from light and moisture.
Q3: My final product shows a persistent yellow tint. What is the likely cause and how can I remove it?
A3: A yellow tint often indicates the presence of trace amounts of colored impurities, such as nitroso or azo compounds, which can form as byproducts during the reduction of the nitro group. To prevent their formation, ensure the reduction reaction goes to completion. For removal, recrystallization from a suitable solvent (e.g., ethanol/water) is often effective. If the color persists, column chromatography may be necessary.
Q4: I am using the route starting from 4-amino-2-hydroxybenzoic acid. How can I avoid methylation of the amino group?
A4: While the phenolic hydroxyl group is generally more nucleophilic than the aromatic amino group, there is a possibility of N-methylation. To avoid this, you can protect the amino group before the methylation step, for example, by acetylation. The protecting group can then be removed after the methylation of the hydroxyl group.
Q5: What analytical techniques are best suited for monitoring the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the purity of this compound and quantifying impurities.[1] Thin Layer Chromatography (TLC) is a simpler and faster technique suitable for qualitative monitoring of reaction progress. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitro Reduction
This protocol describes the reduction of 4-methoxy-2-nitrobenzamide using Raney-Ni as a catalyst.[3]
-
Reaction Setup: In a hydrogenation vessel, suspend 4-methoxy-2-nitrobenzamide (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add Raney-Ni (a slurry in water, ~10% w/w of the starting material) to the suspension under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Raney-Ni catalyst. Caution: Raney-Ni is pyrophoric and should be handled with care, always kept wet.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: HPLC Method for Impurity Profiling
This is a general HPLC-UV method that can be optimized for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Visualizations
Impurity Formation Pathways
Caption: Potential impurity formation pathways during the synthesis and degradation of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the presence of impurities in the synthesis of this compound.
References
- 1. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of this compound [benchchem.com]
Scaling up the synthesis of 2-Amino-4-methoxybenzamide for bulk production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-4-methoxybenzamide for bulk production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially viable route is a two-step process. It begins with the regioselective nitration of a 4-methoxybenzoic acid derivative to introduce a nitro group at the ortho position, followed by the catalytic hydrogenation of the resulting 4-methoxy-2-nitrobenzamide to the desired this compound.
Q2: What are the critical safety precautions to consider during the bulk production of this compound?
A2: The primary safety concerns are associated with the nitration and hydrogenation steps. Nitration reactions using mixed acids are highly exothermic and require strict temperature control to prevent thermal runaway.[1][2] The catalytic hydrogenation step often employs Raney Nickel, which is pyrophoric when dry and must be handled as a slurry under an inert atmosphere.[3] Additionally, the use of hydrogen gas under pressure presents flammability and explosion risks. A thorough process safety assessment is mandatory before any scale-up.[1]
Q3: How can I control the regioselectivity during the nitration of 4-methoxybenzoic acid to obtain the desired 2-nitro isomer?
A3: The methoxy group is an ortho, para-director, while the carboxylic acid is a meta-director. To favor nitration at the 2-position (ortho to the methoxy group), it is crucial to control the reaction conditions. Using a nitrating mixture of concentrated nitric and sulfuric acids at low temperatures (e.g., 0-5°C) can enhance the selectivity for the desired isomer.[4]
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: During nitration, isomers such as 4-methoxy-3-nitrobenzamide may form. In the hydrogenation step, incomplete reduction can leave traces of the starting nitro compound or form intermediates like nitroso and hydroxylamine derivatives.[5] Over-reduction or side reactions can also lead to dehalogenation if the starting material contains halogen substituents.
Q5: What are the recommended methods for the purification of this compound on a large scale?
A5: For industrial-scale purification, crystallization is the most common and cost-effective method. The crude product obtained after hydrogenation is typically dissolved in a suitable solvent, treated with activated carbon to remove colored impurities, and then crystallized by cooling. The choice of solvent is critical for achieving high purity and yield. For aromatic amines, distillation is also a viable option if the compound is thermally stable.[6]
Troubleshooting Guides
Nitration Step: Synthesis of 4-methoxy-2-nitrobenzamide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect concentration of nitrating agent. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Maintain a low temperature (0-5°C) to improve selectivity and stability.[4] - Ensure the correct ratio of nitric acid to sulfuric acid is used. |
| Formation of undesired isomers (e.g., 3-nitro) | - Reaction temperature is too high. - Incorrect order of reagent addition. | - Strictly control the temperature; higher temperatures can lead to a loss of regioselectivity. - Add the nitrating agent slowly to the solution of the substrate. |
| Runaway Reaction | - Poor temperature control. - Addition of nitrating agent is too fast. - Inadequate mixing. | - Immediately stop the addition of the nitrating agent.[1] - Ensure maximum cooling is applied.[1] - Verify that the agitation is sufficient to maintain a homogenous mixture.[1] |
Hydrogenation Step: Synthesis of this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reduction | - Insufficient catalyst loading. - Catalyst poisoning. - Insufficient hydrogen pressure or reaction time. | - Increase the catalyst loading or use a fresh batch of catalyst. - Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds. - Increase the hydrogen pressure and/or extend the reaction time, monitoring the reaction progress. |
| Low Yield | - Product loss during workup. - Catalyst deactivation. | - Optimize the extraction and isolation procedures. - Use a fresh, active catalyst. Raney Nickel activity can decrease over time. |
| Product Discoloration | - Presence of oxidized impurities. - Residual nitro or nitroso compounds. | - Treat the crude product solution with activated carbon before crystallization. - Ensure the reduction reaction goes to completion. |
| Difficulty in Filtering the Catalyst | - Catalyst particles are too fine. | - Allow the catalyst to settle before decanting the supernatant. - Use a filter aid like celite to improve filtration. |
Experimental Protocols
Protocol 1: Synthesis of 4-methoxy-2-nitrobenzamide (Nitration)
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Reaction Setup: Charge a suitable reactor with 4-methoxybenzamide and a solvent such as concentrated sulfuric acid. Cool the mixture to 0-5°C with constant stirring.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating agent by slowly adding concentrated nitric acid to concentrated sulfuric acid, while maintaining a low temperature.
-
Nitration: Slowly add the cold nitrating mixture to the reactor containing the 4-methoxybenzamide solution. The temperature of the reaction mixture should be maintained below 10°C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by carefully pouring the reaction mixture onto crushed ice. The precipitated solid is then filtered, washed with cold water until the washings are neutral, and dried under vacuum.
Protocol 2: Synthesis of this compound (Hydrogenation)
This protocol outlines the catalytic hydrogenation of 4-methoxy-2-nitrobenzamide.
-
Reactor Preparation: Charge a high-pressure hydrogenation reactor with 4-methoxy-2-nitrobenzamide, a suitable solvent (e.g., ethanol or methanol), and a slurry of Raney Nickel catalyst (typically 5-10% by weight of the substrate). Ensure the catalyst is kept wet with solvent at all times to prevent ignition.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 40-60°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
Catalyst Removal: After cooling the reactor and venting the hydrogen, the catalyst is carefully filtered. The filter cake should not be allowed to dry and should be kept wet with solvent.
-
Product Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the final product with high purity.
Quantitative Data Summary
The following tables provide typical quantitative data for the synthesis of this compound. The values are indicative and may vary based on the specific reaction conditions and scale of production.
Table 1: Nitration of 4-methoxybenzamide
| Parameter | Value |
| Reactant Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2 (molar ratio) |
| Temperature | 0-10°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity of Crude Product | >95% |
Table 2: Hydrogenation of 4-methoxy-2-nitrobenzamide
| Parameter | Value |
| Catalyst | Raney Nickel |
| Catalyst Loading | 5-10% (w/w of substrate) |
| Hydrogen Pressure | 50-100 psi |
| Temperature | 40-60°C |
| Reaction Time | 4-8 hours |
| Typical Yield | 90-98% |
| Purity after Recrystallization | >99% |
Visualizations
Caption: Workflow for the bulk synthesis of this compound.
Caption: Decision-making workflow for troubleshooting low yield in the hydrogenation step.
References
- 1. benchchem.com [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 6. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 2-Amino-4-methoxybenzamide and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical isomers is critical for designing targeted and effective therapeutic agents. This guide provides a comparative analysis of 2-Amino-4-methoxybenzamide and its structural isomers, synthesizing available data on their physicochemical properties, synthesis, and potential biological activities. While direct comparative experimental data on the biological activities of these specific isomers is limited in publicly available literature, this document serves as a foundational resource, highlighting known attributes and suggesting avenues for future research.
Physicochemical Properties: A Comparative Overview
The positioning of the amino and methoxy groups on the benzamide scaffold significantly influences the physicochemical properties of the isomers. These properties, in turn, can affect a molecule's solubility, membrane permeability, and interaction with biological targets. A summary of the key physicochemical properties for this compound and its known isomers is presented below.
| Property | This compound | 3-Amino-4-methoxybenzamide | 2-Amino-5-methoxybenzamide | 4-Amino-2-methoxybenzamide |
| Molecular Formula | C₈H₁₀N₂O₂[1] | C₈H₁₀N₂O₂[2][3] | C₈H₁₀N₂O₂[4] | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol [1] | 166.18 g/mol [2][3] | 166.18 g/mol [4] | 166.18 g/mol |
| CAS Number | 38487-91-1 | 17481-27-5[2][3] | 1882-71-9[4] | 7499-90-3 |
| Appearance | Solid | Light white powder[5] | - | - |
| Melting Point | - | 155 °C[5] | - | - |
| Calculated LogP | - | 0.1[3] | 0.3[4] | - |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 |
Note: Data for 4-Amino-2-methoxybenzamide is less readily available in the searched literature.
Synthesis of this compound
A documented method for the synthesis of this compound involves the hydrogenation of a nitro-substituted precursor.[6] This common synthetic route is outlined below.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound[7]
A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is hydrogenated with Raney-Nickel (4.0 g) as a catalyst. The reaction is carried out for two days at room temperature under a hydrogen pressure of 50 psi. Following the reaction, the catalyst is removed by filtration and washed with dimethylformamide (DMF). The solvent is then evaporated under reduced pressure to yield the final product, this compound. This procedure has been reported to achieve a high yield of 95%.[6]
Biological Activity: Current Landscape and Future Directions
While a direct comparative study of the biological activities of this compound and its isomers is not extensively documented, the broader class of benzamide derivatives has shown significant promise in various therapeutic areas. Research has highlighted the potential of substituted benzamides as anticancer and antimicrobial agents.[7][8] The specific biological effects are largely dictated by the nature and position of the substituents on the aromatic ring.
For instance, various benzamide derivatives have been investigated for their ability to inhibit cell proliferation in cancer cell lines and to exhibit activity against a range of microbial pathogens.[7][8] The amino and methoxy groups, as electron-donating substituents, can influence the molecule's interaction with biological targets and its metabolic stability.
Given the lack of specific comparative data, a systematic evaluation of these isomers is warranted. A proposed workflow for a preliminary biological screening is presented below.
Caption: Proposed workflow for comparative biological screening.
This workflow would enable a direct comparison of the isomers and help establish a preliminary structure-activity relationship (SAR), providing valuable insights for further drug development efforts. The selection of specific cancer cell lines or microbial strains would depend on the therapeutic area of interest.
Conclusion
This comparative guide consolidates the currently available information on this compound and its isomers. While there is a clear need for direct comparative studies to elucidate their relative biological activities, the data presented here on their physicochemical properties and the synthesis of the lead isomer provides a solid foundation for researchers. The proposed experimental workflow offers a roadmap for future investigations that could unlock the therapeutic potential of this class of compounds. As with any isomeric series, the subtle structural differences are likely to translate into significant variations in biological function, making this a promising area for further exploration in drug discovery.
References
- 1. Synthesis and cytotoxic and antitumor activity of 1,2-dihydroxy-1,2-dihydrobenzo[b]acronycine diacid hemiesters and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-4-methoxybenzamide [webbook.nist.gov]
- 3. 3-Amino-4-methoxybenzamide | C8H10N2O2 | CID 87135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Unveiling the Biological Potential: A Comparative Guide to 2-Amino-4-methoxybenzamide Derivatives
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activity of 2-Amino-4-methoxybenzamide derivatives against other established alternatives. Supported by experimental data, this document delves into their efficacy as both Hedgehog signaling pathway inhibitors and potential histone deacetylase (HDAC) inhibitors, providing a comprehensive resource for evaluating their therapeutic promise.
This guide presents a detailed analysis of a series of this compound derivatives, highlighting their inhibitory concentrations and anti-proliferative effects. The performance of these compounds is contrasted with established drugs such as vismodegib and sonidegib in the context of Hedgehog pathway inhibition, and with the pan-HDAC inhibitor Vorinostat (SAHA) for potential HDAC-related activities. Detailed experimental protocols and visual diagrams of the underlying signaling pathways and workflows are provided to ensure clarity and reproducibility.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. One of the key therapeutic strategies involves the inhibition of the Smoothened (Smo) receptor. A series of novel 2-methoxybenzamide derivatives have been synthesized and evaluated for their ability to inhibit this pathway.
Comparative Inhibitory Activity
The inhibitory potential of these derivatives was assessed using a Gli-luciferase (Gli-luc) reporter assay in NIH3T3 cells. The half-maximal inhibitory concentrations (IC50) were determined and compared with the established Smoothened inhibitors, vismodegib and sonidegib.
| Compound | Modification | IC50 (µM) in Gli-luc Reporter Assay |
| Lead Compound (3) | - | 0.25 |
| Derivative 4 | Aryl amide group addition | 0.25 |
| Derivative 10 | Methoxy group addition | 0.17 |
| Derivative 17 | Phenyl imidazole fragment | 0.12 |
| Derivative 21 | Optimized aryl amide | 0.03 |
| Vismodegib | Comparator | ~0.0028[1] |
| Sonidegib | Comparator | ~0.0127[1] |
Note: IC50 values for Vismodegib and Sonidegib are from a separate study using a GLI-luciferase assay in human embryonic palatal mesenchyme (HEPM) cells and are provided for comparative context.[1]
The data reveals that structural modifications to the lead compound, particularly the optimization of the aryl amide group in compound 21, led to a significant enhancement in inhibitory potency, with an IC50 value of 0.03 µM.[2]
Anti-proliferative Activity against Medulloblastoma Cells
The in vitro anti-proliferative activity of the most potent derivative, compound 21, was evaluated against the Daoy medulloblastoma cell line, which exhibits constitutive Hh signaling activation.
| Compound | Concentration (µM) | Cell Viability (%) |
| Compound 21 | 1 | 72 |
| 10 | 43 | |
| Vismodegib | 1 | ~80 |
| 10 | ~60 |
Compound 21 demonstrated stronger anti-proliferative activity against Daoy cells at both 1 µM and 10 µM concentrations compared to vismodegib, indicating its potential as a potent agent for Hh-dependent cancers.[2]
Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives are a known class of histone deacetylase (HDAC) inhibitors. While specific data on the HDAC inhibitory activity of this compound derivatives is emerging, a structurally related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has demonstrated potent and selective inhibition of Class I HDACs.[3] This suggests the potential of the 2-aminobenzamide scaffold in this therapeutic area. For a comparative perspective, the IC50 values of the well-established pan-HDAC inhibitor Vorinostat (SAHA) are provided.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| FNA (fluoro-analogue) | 842.80 | 949.15 | 95.48 |
| Vorinostat (SAHA) | 10 | - | 20 |
Note: The data for FNA highlights the potential of the 2-aminobenzamide core for HDAC inhibition, with notable selectivity for HDAC3.[3]
Experimental Protocols
Gli-luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway.
Cell Culture:
-
NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressing Renilla luciferase construct (for normalization) are used.
-
Cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of the test compounds.
-
Induce Hedgehog signaling by adding a Smoothened agonist (e.g., SAG).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell number and transfection efficiency.
-
IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration.
In Vitro HDAC Enzymatic Assay
This assay measures the direct inhibitory effect of compounds on the activity of isolated HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer.
-
Developer solution (containing trypsin).
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the test compound, and the recombinant HDAC enzyme.
-
Incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Daoy).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values can be determined.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows described, the following diagrams are provided.
Hedgehog Signaling Pathway
Mechanism of HDAC Inhibition
MTT Assay Workflow
References
- 1. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
Comparison of 2-Amino-4-methoxybenzamide with other benzamide derivatives in cancer research
An In-depth Analysis of 2-Amino-4-methoxybenzamide and its Analogs
In the landscape of cancer research, benzamide derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents. Their ability to interact with a wide range of biological targets has led to the discovery of potent inhibitors of key cellular processes implicated in cancer progression. This guide provides a comparative analysis of this compound and other notable benzamide derivatives, offering insights into their anti-cancer activities, mechanisms of action, and the experimental frameworks used for their evaluation.
Quantitative Comparison of Anti-cancer Activity
The following table summarizes the in vitro cytotoxic activity of various benzamide derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison between compounds tested in different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Target/Class | Cancer Cell Line | IC50 (µM) |
| 2-Amino-N-methoxybenzamide derivative 5d | EGFR Inhibitor | NSCLC | 0.095 |
| 2-Amino-N-methoxybenzamide derivative 5h | EGFR Inhibitor | NSCLC | 0.071 |
| Nimesulide-methoxybenzamide derivative L1 | HSP27 Targeting | H292 (Lung) | 8.87 |
| SKOV3 (Ovarian) | 2.63 | ||
| SKBR3 (Breast) | 1.57 | ||
| 2-Aminobenzamide derivative 1g | PI3K/AKT/mTOR Pathway Inhibitor | HCT-116 (Colon) | Not specified |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 Inhibitor | HepG2 (Liver) | 1.30 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the benzamide derivatives was commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., H292, SKOV3, SKBR3, HepG2) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot Analysis
Western blotting was employed to investigate the effect of the compounds on the expression and phosphorylation status of target proteins within specific signaling pathways.
-
Cell Lysis: Treated and untreated cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the target proteins (e.g., p-AKT, total AKT, Ac-H3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Mechanisms and Workflows
Targeted Signaling Pathway
Many benzamide derivatives exert their anti-cancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates the PI3K/AKT/mTOR pathway, a common target for these compounds.[1]
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of a benzamide derivative.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel benzamide derivatives in a cancer research setting.
Caption: A generalized workflow for the discovery and preclinical evaluation of benzamide-based anti-cancer agents.
References
Efficacy of 2-Amino-4-methoxybenzamide Analogs: An In Vitro and In Vivo Comparative Guide
This guide provides a comparative analysis of the in vitro and in vivo efficacy of various benzamide analogs as potential anti-cancer agents. Due to a lack of extensive public data on direct analogs of 2-Amino-4-methoxybenzamide, this report summarizes the performance of structurally related benzamide derivatives and other compounds with similar proposed mechanisms of action, such as apoptosis induction and lipoxygenase inhibition. The data presented is intended for researchers, scientists, and drug development professionals to inform preclinical research and development.
In Vitro Efficacy of Benzamide Analogs
The in vitro anti-cancer activity of several classes of benzamide analogs has been evaluated against a variety of human cancer cell lines. The primary endpoint for these studies is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Cytotoxicity of 2-Amino-1,4-naphthoquinone-benzamide Analogs
A series of 2-amino-1,4-naphthoquinone-benzamide derivatives were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). Cisplatin, a standard chemotherapy drug, was used as a positive control.[1]
| Compound | MDA-MB-231 IC50 (µM) | SUIT-2 IC50 (µM) | HT-29 IC50 (µM) |
| 5e | 0.4 | > 100 | 1.3 |
| 5f | 0.8 | 65.3 | 2.6 |
| 5l | 0.4 | 19.8 | 3.8 |
| Cisplatin | 31.5 | 7.8 | 66.0 |
Data extracted from a study on 2-amino-1,4-naphthoquinone-benzamide derivatives, which are structurally distinct from this compound but share the core benzamide moiety.[1]
Table 2: In Vitro Anti-proliferative Activity of Benzamide Analogs in A549 Lung Cancer Cells
Five benzamide derivatives were assessed for their anti-proliferative effects on the A549 non-small cell lung cancer cell line. The IC50 values were determined using a real-time cell analysis system.[2]
| Compound | A549 IC50 (µM) |
| 2A | > 20 |
| 2B | > 100 |
| 2C | 11.5 |
| 2D | 8.4 |
| 2E | > 20 |
These benzamide analogs were investigated for their potential as histone deacetylase (HDAC) inhibitors.[2]
In Vivo Efficacy of Benzamide Analogs
In vivo studies are crucial for evaluating the therapeutic potential of drug candidates in a whole-organism context. These studies typically involve animal models of cancer to assess a compound's ability to inhibit tumor growth.
Table 3: In Vivo Antitumor Activity of a Bengamide Analog
A chemically synthesized analog of Bengamide, a natural product with a complex structure containing a benzamide-like feature, was evaluated for its in vivo anti-tumor activity in a lung cancer model. The study showed a significant reduction in tumor volume and metastasis.[3]
| Treatment Group | Mean Tumor Volume (mm³) |
| Vehicle Control | ~1200 |
| Bengamide Analog II | ~400 |
This data is from an in vivo study using a lung cancer xenograft model. The Bengamide analog demonstrated a marked reduction in tumor volume.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of benzamide analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[1]
In Vivo Tumor Xenograft Study
Animal models are used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1x10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound, a vehicle control, and often a positive control drug are administered via a specific route (e.g., intraperitoneal, oral) and schedule (e.g., daily for 21 days).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.[3]
Signaling Pathways and Mechanisms of Action
Several mechanisms of action have been proposed for the anti-cancer effects of benzamide analogs, including the induction of apoptosis and the inhibition of specific signaling pathways.
Apoptosis Induction Pathway
Many N-substituted benzamides have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and downstream executioner caspases.[4][5]
Caption: Intrinsic apoptosis pathway induced by benzamide analogs.
Hedgehog Signaling Pathway Inhibition
Certain 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor. Aberrant Hh signaling is implicated in the development of various cancers.[6]
Caption: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide analogs.
Experimental Workflow for Efficacy Studies
The evaluation of novel anti-cancer compounds typically follows a structured workflow from initial in vitro screening to more complex in vivo validation.
Caption: General experimental workflow for in vitro and in vivo efficacy studies.
References
- 1. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Amino-4-methoxybenzamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methoxybenzamide core is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to facilitate further research and development of novel therapeutics based on this promising chemical framework.
Antiproliferative Activity: Targeting Key Cancer Pathways
Derivatives of the benzamide scaffold have demonstrated potent inhibitory activity against various cancer cell lines. The primary mechanisms often involve the modulation of critical signaling pathways implicated in cell proliferation, survival, and differentiation, such as the Hedgehog (Hh) and Epidermal Growth Factor Receptor (EGFR) pathways.
Hedgehog Signaling Pathway Inhibition
A series of 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and tissue homeostasis that is aberrantly activated in many cancers. These compounds target the Smoothened (Smo) receptor, a key component of the Hh pathway.
Table 1: SAR of 2-Methoxybenzamide Derivatives as Hedgehog Pathway Inhibitors
| Compound | R Group | Hh Pathway Inhibition IC50 (µM)[1] |
| 3 | (Triethoxy) | ~0.25 (Lead Compound) |
| 4 | Aryl amide | 0.25[1] |
| 10 | Methoxy + Aryl amide | 0.17[1] |
| 17 | Phenyl imidazole | 0.12[1] |
| 21 | Optimized Phenyl imidazole | 0.03 [1][2] |
Key SAR Insights:
-
The introduction of an aryl amide group in place of the metabolically labile triethoxy groups maintained potency (Compound 4 vs. 3)[1].
-
The addition of a methoxy group, creating the core 2-methoxybenzamide scaffold, enhanced activity, likely by forming an additional hydrogen bond acceptor (Compound 10)[1].
-
Replacing the benzimidazole with a more flexible phenyl imidazole fragment further increased potency (Compound 17)[1].
-
Further optimization of the phenyl imidazole moiety led to the discovery of compound 21 with a nanomolar IC50 value[1][2].
Signaling Pathway: Hedgehog Pathway Inhibition
Caption: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives targeting the SMO receptor.
EGFR Kinase Inhibition
Hybrid molecules incorporating the 2-amino-N-methoxybenzamide scaffold with a pyrimidine core have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).
Table 2: SAR of 2-Amino-N-methoxybenzamide-Pyrimidine Hybrids as EGFR Inhibitors
| Compound | R Group on Pyrimidine | EGFR Kinase Inhibition IC50 (nM)[3] |
| 5d | Specific substituted aniline | 95[3] |
| 5h | Different substituted aniline | 71 [3] |
| Gefitinib | (Positive Control) | >1000 |
| Osimertinib | (Positive Control) | >1000 |
Key SAR Insights:
-
The hybridization strategy yielded compounds with significantly greater potency than the established EGFR inhibitors Gefitinib and Osimertinib in the studied assay[3].
-
Substitutions on the aniline moiety of the pyrimidine ring play a crucial role in determining the inhibitory activity, with compounds 5d and 5h demonstrating the highest potency[3].
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling cascade by 2-Amino-N-methoxybenzamide-pyrimidine hybrids.
Antimicrobial Activity
The broader 2-aminobenzamide scaffold has also been investigated for its antimicrobial properties. A study on a series of 2-aminobenzamide derivatives revealed that these compounds exhibit moderate to good activity against various bacterial and fungal strains.
Key SAR Insights from a study on 2-Aminobenzamide Derivatives:
-
A derivative bearing a 2-pyridyl moiety (Compound 5 in the study) was identified as the most active, showing excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole[4].
-
The nature and position of substituents on the N-phenyl ring significantly influence the antimicrobial spectrum and potency[4].
Experimental Protocols
General Synthesis of 2-Methoxybenzamide Derivatives (Hedgehog Pathway Inhibitors)
A general synthetic route involves the condensation of substituted acyl chlorides with methyl 4-amino-2-methoxybenzoate. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently amidated with the desired amine to yield the final products[1].
Workflow: Synthesis of 2-Methoxybenzamide Derivatives
Caption: General synthetic workflow for 2-methoxybenzamide derivatives.
Biological Evaluation: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
The inhibitory activity of the compounds on the Hh pathway is typically evaluated using a Gli-luciferase reporter assay in NIH3T3 cells.
-
Cell Culture: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds.
-
Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist or conditioned media from cells overexpressing Sonic Hedgehog (Shh).
-
Luciferase Assay: After a defined incubation period, cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The IC50 values are then calculated from the dose-response curves.
Conclusion
The this compound scaffold and its close analogs represent a valuable starting point for the design of novel therapeutic agents. The presented data highlights the potential of these derivatives as potent anticancer agents through the inhibition of key signaling pathways like Hedgehog and EGFR. Furthermore, the scaffold shows promise for the development of antimicrobial agents. The structure-activity relationships discussed herein provide a rational basis for the future design and optimization of more potent and selective drug candidates. Further exploration of substitutions on the benzamide core and the appended moieties is warranted to fully elucidate the therapeutic potential of this versatile chemical class.
References
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
Comparative Analysis of 2-Amino-4-methoxybenzamide Based Compounds: A Focus on Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-amino-4-methoxybenzamide based compounds, primarily focusing on their selectivity as inhibitors of the Hedgehog (Hh) signaling pathway, with a specific emphasis on the Smoothened (Smo) receptor. While direct, comprehensive kinase cross-reactivity data for this specific series of benzamide derivatives is not extensively available in the public domain, this guide will leverage available data for structurally related compounds and established drugs targeting the same pathway to provide a comparative perspective on selectivity and potential off-target effects.
Executive Summary
2-Methoxybenzamide derivatives have emerged as potent inhibitors of the Hedgehog signaling pathway, a critical regulator in embryonic development and a key driver in various cancers when aberrantly activated. These compounds demonstrate significant inhibitory activity against the Smoothened (Smo) receptor, a central transducer in the Hh pathway. This guide compares the performance of a series of 2-methoxybenzamide derivatives with the established FDA-approved Smo inhibitors, vismodegib and sonidegib. The comparison highlights the on-target potency of these novel compounds and discusses the broader selectivity profile of Smo inhibitors against the human kinome, underscoring the importance of comprehensive profiling in drug development.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of a series of 2-methoxybenzamide derivatives against the Smoothened (Smo) receptor, benchmarked against clinically approved comparators.
Table 1: Inhibitory Activity of 2-Methoxybenzamide Derivatives against the Hedgehog Signaling Pathway
| Compound | Modification on Benzamide Core | Gli-luc Reporter Assay IC50 (µM) |
| 17 | 2-methoxy, 4-(1-(4-chlorophenyl)-1H-imidazol-2-yl)amino | 0.12 |
| 18 | 2-methoxy, 4-(1-(2,4-dichlorophenyl)-1H-imidazol-2-yl)amino | 0.26 |
| 19 | 2-methoxy, 4-(1-(4-fluorophenyl)-1H-imidazol-2-yl)amino | 0.31 |
| 20 | 2-methoxy, 4-(1-(2,4-difluorophenyl)-1H-imidazol-2-yl)amino | 0.25 |
| 21 | 2-methoxy, 4-((6-chloropyridin-3-yl)amino) | 0.03 |
Data synthesized from publicly available research on 2-methoxybenzamide derivatives as Hh pathway inhibitors.
Table 2: Comparative Inhibitory Activity of Smoothened (Smo) Inhibitors
| Compound | Target | IC50 (nM) |
| 2-methoxybenzamide derivative 21 | Smoothened (implied) | 30 |
| Vismodegib | Smoothened | 3 |
| Sonidegib | Smoothened | 1.3 (mouse), 2.5 (human) |
IC50 values for vismodegib and sonidegib are from publicly available sources.
Cross-Reactivity and Selectivity Profile
A critical aspect of drug development is understanding a compound's selectivity, or its propensity to interact with unintended targets, which can lead to off-target toxicities. While a comprehensive kinome scan for the 2-methoxybenzamide series presented above is not publicly available, the selectivity of the well-characterized Smo inhibitors, vismodegib and sonidegib, can provide insights into the potential cross-reactivity profile for this class of molecules.
Kinome-wide profiling of Smoothened inhibitors is crucial as off-target activities can contribute to adverse effects observed in clinical settings.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway in response to inhibitors.
Principle: The assay utilizes a cell line (e.g., NIH-3T3) engineered to express a luciferase reporter gene under the control of a promoter containing multiple binding sites for the Gli transcription factor. Activation of the Hh pathway leads to Gli-mediated transcription of the luciferase gene, resulting in a measurable luminescent signal. Inhibitors of the pathway will reduce this signal.
Materials:
-
NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
Smoothened agonist (e.g., SAG).
-
Test compounds (2-methoxybenzamide derivatives and comparators).
-
96-well white, clear-bottom cell culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment: The following day, replace the growth medium with low-serum medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Pathway Activation: Add a Smoothened agonist (e.g., SAG) to all wells except for the negative control to induce Hh pathway activation.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is a standard method for determining the inhibitory activity of a compound against a panel of purified kinases.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific kinase substrate. The amount of incorporated radioactivity is proportional to the kinase activity. Inhibitors will reduce the amount of substrate phosphorylation.
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test compounds.
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination and Separation: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context.
Principle: The binding of a ligand (e.g., a drug) to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Materials:
-
Cultured cells.
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples (e.g., PCR cycler).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific for the target protein.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescence detection system.
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein.
-
Detection: Use a secondary antibody and a chemiluminescence substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the amount of soluble protein as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures indicates target engagement.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the profiling of this compound based compounds.
Benchmarking 2-Amino-4-methoxybenzamide: A Comparative Analysis Against Known Hedgehog Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-4-methoxybenzamide's Performance with Established Enzyme Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive performance benchmark of this compound against well-characterized inhibitors of the Hedgehog (Hh) signaling pathway. While direct enzymatic inhibition data for this compound is emerging, its documented antiproliferative activity suggests a potential role in targeting key components of oncogenic pathways. This comparison focuses on the Smoothened (SMO) receptor, a pivotal G protein-coupled receptor in the Hh cascade and a validated target for several anti-cancer therapeutics.
Performance Snapshot: this compound vs. Known SMO Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and established SMO inhibitors. It is important to note that the IC50 value for this compound reflects its antiproliferative effect on a cancer cell line, which may be influenced by various cellular factors beyond direct enzyme inhibition. In contrast, the IC50 values for the benchmark inhibitors are derived from direct SMO binding or Hh pathway reporter assays.
| Compound | Target(s) | IC50 Value (in vitro) | Assay Type |
| This compound | Proliferation | ~3.1 µM | Antiproliferative (MCF-7 cells) |
| Vismodegib (GDC-0449) | SMO | 3 nM | BODIPY-cyclopamine binding assay |
| 28 nM | βarr2-GFP cellular translocation assay | ||
| Sonidegib (LDE-225) | SMO | 1.3 nM (mouse SMO), 2.5 nM (human SMO) | BODIPY-cyclopamine binding assay |
| IC50 shift in a GLI1 reporter assay | GLI-luciferase reporter cell line | ||
| Cyclopamine | SMO | 23 nM (KD for KAAD-cyclopamine) | Competitive displacement of BODIPY-cyclopamine |
| 150 nM (for a photoaffinity derivative) | Shh-LIGHT2 cell assay | ||
| 300 nM | Shh-LIGHT2 cell assay |
The Hedgehog Signaling Pathway and Point of Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development and is often aberrantly activated in various cancers. The diagram below illustrates the canonical pathway and the point of intervention for SMO inhibitors.
Caption: The Hedgehog signaling pathway and the inhibitory action of SMO antagonists.
Experimental Protocols
To ensure a standardized comparison, the following methodologies are recommended for assessing the inhibitory potential of this compound and other compounds against the Hedgehog pathway.
Gli-Luciferase Reporter Assay
This cell-based assay provides a functional readout of the entire Hedgehog signaling pathway downstream of SMO.
Objective: To quantify the inhibition of Hedgehog pathway-mediated gene transcription.
Methodology:
-
Cell Culture: Utilize a stable cell line, such as NIH-3T3 cells, engineered to express a firefly luciferase reporter gene under the control of a Gli-responsive promoter. A constitutively expressed Renilla luciferase can be used as an internal control for normalization.
-
Cell Seeding: Plate the cells in a 96-well plate and grow to confluence.
-
Serum Starvation: Prior to treatment, culture the cells in a low-serum medium to reduce basal pathway activity.
-
Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and known SMO inhibitors. Include a positive control (e.g., Sonic Hedgehog ligand or a SMO agonist like SAG) and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for pathway activation and reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Competitive SMO Binding Assay
This biochemical assay directly measures the binding affinity of a compound to the SMO receptor.
Objective: To determine the binding affinity (Ki) of a test compound to the SMO receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human SMO receptor (e.g., HEK293T or Sf9 cells).
-
Fluorescent Ligand: Utilize a fluorescently labeled SMO antagonist, such as BODIPY-cyclopamine, as a probe.
-
Competition: In a 96-well plate, incubate the SMO-expressing membranes with a fixed concentration of the fluorescent ligand and a serial dilution of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization or fluorescence intensity. The displacement of the fluorescent ligand by the test compound will result in a decrease in the measured signal.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, representing the concentration of the inhibitor that displaces 50% of the fluorescent ligand, can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram outlines the general workflow for benchmarking a test compound against known SMO inhibitors.
Navigating the Therapeutic Potential of 2-Amino-4-methoxybenzamide: A Comparative Analysis of Experimental Data
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of the experimental data available for 2-Amino-4-methoxybenzamide and its derivatives. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document aims to illuminate the therapeutic potential of this compound.
Unveiling the Biological Profile of this compound
This compound, a versatile chemical intermediate, has garnered interest for its potential biological activities, particularly in the realms of anticancer, antioxidant, and antimicrobial applications. While comprehensive experimental data on the parent compound remains somewhat limited, studies on its derivatives have provided valuable insights into its mechanism of action and therapeutic promise. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer a clear and concise overview of the current state of research.
In Vitro Antiproliferative Activity: A Glimmer of Anticancer Potential
Emerging evidence suggests that this compound possesses notable antiproliferative properties. An in vitro study has reported a significant inhibitory effect on the MCF-7 breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of approximately 3.1 µM.[1] Furthermore, derivatives of this compound have demonstrated efficacy against HCT116 colon cancer cells, exhibiting IC50 values in the range of 2.2 to 4.4 µM.[1]
To provide a comparative perspective, the table below summarizes the antiproliferative activity of this compound and its derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | ~ 3.1[1] |
| This compound Derivatives | HCT116 (Colon Cancer) | 2.2 - 4.4[1] |
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay:
Targeting the Hedgehog Signaling Pathway
While the precise mechanism of action for this compound is still under investigation, studies on its derivatives suggest a potential role in modulating key signaling pathways involved in cancer progression. One such pathway is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers. Certain 2-methoxybenzamide derivatives have been identified as inhibitors of this pathway.
Simplified Hedgehog Signaling Pathway:
Antioxidant and Antimicrobial Potential: An Area for Further Exploration
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity is often determined using the DPPH assay, which measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Workflow for DPPH Assay:
References
Comparative Guide to the Synthetic Protocols for 2-Amino-4-methoxybenzamide
This guide provides a detailed comparison of various synthetic routes for the production of 2-Amino-4-methoxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of different methodologies based on available experimental data.
Comparison of Synthetic Protocols
The synthesis of this compound can be achieved through several distinct pathways. The choice of a particular method often depends on factors such as desired yield, purity, scalability, and the availability of starting materials and reagents. Below is a summary and comparison of the most common protocols identified in the literature.
| Protocol | Starting Material | Key Steps | Reported Yield | Reported Purity | Key Reagents | Notes |
| Protocol 1: Catalytic Hydrogenation | 4-methoxy-2-nitro-benzamide | Reduction of the nitro group | 95%[1] | Not explicitly stated | Raney-Ni, H₂, Ethanol[1] | High yield, straightforward reduction step. |
| Protocol 2: Multi-step synthesis from 3,5-dimethoxyaniline | 3,5-dimethoxyaniline | Protection, Halogenation, Deprotection, Cyanation, Hydration | 72-79% (for a related dimethoxy analog)[2] | >99% (for a related dimethoxy analog)[2] | Trifluoroacetic anhydride, Halogenating agent, Methanesulfonic acid[2] | A multi-step process that may be adaptable for this compound. Offers high purity. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-methoxy-2-nitro-benzamide
This protocol describes the synthesis of this compound via the reduction of a nitro group precursor.
Procedure: A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) is prepared in ethanol (200 ml). To this suspension, Raney-Ni (4.0 g) is added as the catalyst. The mixture is then hydrogenated for two days at room temperature under a pressure of 50 psi. Following the reaction, the catalyst is removed by filtration and washed with DMF. The solvent is subsequently evaporated under reduced pressure to yield the final product.[1]
Reported Yield: 5.6 g (95%)[1]
Protocol 2: Multi-step synthesis from 3,5-dimethoxyaniline (Adapted for this compound)
This protocol outlines a more complex, multi-step synthesis starting from 3,5-dimethoxyaniline. While the specific patent describes the synthesis of a di-methoxy analog (2-amino-4,6-dimethoxybenzamide), the general methodology can be considered for adaptation. The key final step involves the hydration of a nitrile.
Key Step: Hydration of 2-amino-4-methoxybenzonitrile (Hypothetical Intermediate) The precursor, 2-amino-4-methoxybenzonitrile, would be charged to a reaction vessel under a nitrogen atmosphere with agitation. Methanesulfonic acid would then be added, and the mixture heated for approximately 1-2 hours at a temperature between 100-115°C. Following the reaction, water and dichloromethane (DCM) would be added to the acidic mixture to facilitate the isolation of the product.[2]
Reported Yield and Purity (for 2-amino-4,6-dimethoxybenzamide): 72-79% yield with a purity of over 99%.[2]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Caption: Conceptual workflow for a multi-step synthesis of this compound.
Reproducibility and Concluding Remarks
While specific data on the reproducibility of these protocols is not extensively detailed in the surveyed literature, the high yield reported for the catalytic hydrogenation method suggests a potentially robust and reproducible process. The multi-step synthesis, although offering high purity for a related compound, involves more complex procedures which may introduce greater variability.
For researchers selecting a synthetic route, the catalytic hydrogenation (Protocol 1) appears to be a more direct and high-yielding option. However, for applications requiring exceptionally high purity, the principles of the multi-step synthesis (Protocol 2), particularly the final hydration step, may warrant further investigation and optimization for this compound. Further studies are needed to provide a direct comparison of the reproducibility and scalability of these methods.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-4-methoxybenzamide: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-4-methoxybenzamide, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is harmful if swallowed and is suspected of causing genetic defects. Always wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust.[1][2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to send it to an approved waste disposal plant.[1][3] Adherence to all national and local regulations for hazardous waste disposal is crucial.
1. Waste Segregation:
-
Solid Waste: Collect un-used, expired, or contaminated solid this compound in a designated, clearly labeled hazardous waste container.[3][4] Do not mix this waste with other chemical waste streams to avoid potential reactions.[3]
-
Contaminated Labware: Dispose of any items that have come into direct contact with this compound, such as weigh boats, filter paper, and disposable PPE, as hazardous solid waste.[3][4]
-
Liquid Waste: Collect any solutions containing this compound in a designated, labeled hazardous liquid waste container.[3] This includes reaction mixtures and rinsates from cleaning contaminated glassware.
2. Container Management:
-
Use only compatible, leak-proof containers for waste collection.[4]
-
Keep waste containers tightly closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any known concentrations or other components of a mixture.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2][3]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2] Avoid generating dust.[2]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials and rinsate as hazardous waste.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4]
-
Collect the rinsate as hazardous liquid waste.[4]
-
After triple-rinsing, deface the original label and dispose of the container in accordance with institutional and local regulations.[4]
Quantitative Data
Currently, there is no specific quantitative data, such as concentration limits for drain disposal, available in the safety data sheets for this compound. The general guideline is that this chemical should not be disposed of down the drain.
| Parameter | Value | Source |
| Drain Disposal | Not Recommended | General Chemical Waste Guidelines |
| Recommended Disposal Method | Approved Waste Disposal Plant | [1][3] |
Experimental Protocols
The disposal of this compound does not involve experimental protocols. The standard procedure is based on established hazardous waste management practices as outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-4-methoxybenzamide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-4-methoxybenzamide. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[1][3] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Specifications & Best Practices |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] Ensure a tight fit. Eyeglasses are not sufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. | Thicker gloves generally offer better protection.[5] Remove contaminated clothing promptly and wash before reuse.[1][6] |
| Respiratory Protection | NIOSH-approved respirator. | Required when engineering controls are insufficient, when dust is generated, or during spill cleanup.[4][6] A fit-test and training are necessary for respirator use.[5] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Operational Plan:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][6] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Handling Practices:
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Call a poison center or doctor/physician if you feel unwell.[4][6] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Wear appropriate PPE as detailed in Table 1, including respiratory protection.
-
Containment:
-
Collection: Place the spilled material and any contaminated absorbent into a suitable, labeled, and sealed container for disposal.[6][7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Protocol:
-
Chemical Waste: Dispose of this compound and its contaminated materials at an approved waste disposal plant.[1][6] Do not dispose of down the drain or into the environment.[7] All local, state, and federal regulations must be followed.[7]
-
Empty Containers: Handle uncleaned containers as you would the product itself.[7] Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[8][9] Deface the label before disposing of the container according to local regulations.[7]
Procedural Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. westliberty.edu [westliberty.edu]
- 4. echemi.com [echemi.com]
- 5. pppmag.com [pppmag.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
